molecular formula C10H14N2O2 B7808143 6-(tert-Butylamino)nicotinic acid

6-(tert-Butylamino)nicotinic acid

Cat. No.: B7808143
M. Wt: 194.23 g/mol
InChI Key: ZJWDUXSEAHEJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butylamino)nicotinic acid (CAS 1019387-69-9) is a nicotinic acid derivative and a valuable chemical building block in medicinal chemistry and pharmaceutical research . It is a pyridine-based compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . Its structure, which includes both a carboxylic acid and a tert-butylamino group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . The compound is referenced in patent literature, such as US2020172508A1, highlighting its application in the development of proprietary compounds . As a derivative of nicotinic acid, a form of Vitamin B3, it relates to a class of compounds involved in vital biological processes, though this specific molecule is intended for use as a synthetic intermediate . Researchers utilize this high-purity material in projects that require a precise and reliable scaffold for constructing potential drug candidates. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or animal consumption. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for detailed information. It has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it is recommended to be handled in a well-ventilated environment. The product should be stored in a dark place, kept sealed in a dry environment, and at a cool temperature of 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(tert-butylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-5-4-7(6-11-8)9(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDUXSEAHEJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-(tert-Butylamino)nicotinic acid (CAS 1019387-69-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(tert-Butylamino)nicotinic acid (CAS 1019387-69-9) is a highly specialized N-heterocyclic building block predominantly utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a pyridine-3-carboxylic acid core substituted at the 6-position with a sterically demanding tert-butylamino group, this compound serves as a privileged scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols for its integration into discovery pipelines.

Physicochemical Profiling & Structural Rationale

Understanding the baseline metrics of CAS 1019387-69-9 is critical for predicting its behavior in both synthetic environments and biological systems[1]. The following table summarizes its core quantitative data:

PropertyValueStructural/Practical Implication
CAS Number 1019387-69-9Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C₁₀H₁₄N₂O₂Indicates a low molecular weight (194.23 g/mol ), ideal for fragment-based drug design (FBDD)[1].
Molecular Weight 194.23 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream functionalization[1].
Topological Polar Surface Area (TPSA) 62.22 ŲOptimal for oral bioavailability and cellular permeability[1].
LogP (Calculated) 1.9902Balanced lipophilicity; ensures solubility while permitting membrane transit[1].
Hydrogen Bond Donors 2Provided by the carboxylic acid (-OH) and the secondary amine (-NH)[1].
Hydrogen Bond Acceptors 3Provided by the pyridine nitrogen, carbonyl oxygen, and amine nitrogen[1].
Rotatable Bonds 2Low conformational flexibility, reducing the entropic penalty upon target binding[1].
Storage Conditions Sealed, Dry, 2-8°CPrevents oxidative degradation and moisture absorption[1].

Mechanistic Insight: The tert-butyl group is not merely a structural placeholder. In medicinal chemistry, the incorporation of this bulky aliphatic moiety at the 6-position serves a dual purpose. First, it provides steric shielding to the adjacent secondary amine, significantly reducing susceptibility to N-dealkylation or N-oxidation by hepatic Cytochrome P450 (CYP) enzymes. Second, the aminopyridine motif is a classic hinge-binding pharmacophore in ATP-competitive kinase inhibitors. The pyridine nitrogen acts as a crucial hydrogen bond acceptor to the kinase hinge region backbone, while the tert-butyl group projects into the hydrophobic solvent-exposed region, enhancing target residence time.

Experimental Workflows & Validated Protocols

To utilize CAS 1019387-69-9 effectively, researchers must master both its de novo synthesis (should commercial supply be limited) and its downstream functionalization. The protocols below are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol 1: De Novo Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The core scaffold can be synthesized via an SNAr reaction between 6-chloronicotinic acid and tert-butylamine.

Causality & Design Choice: tert-Butylamine is highly volatile (boiling point ~44°C). Standard reflux conditions will result in the rapid loss of the nucleophile before the reaction reaches completion. Therefore, the reaction must be conducted in a sealed pressure vessel. Furthermore, because the carboxylic acid will deprotonate and form a carboxylate (reducing the electrophilicity of the pyridine ring), high temperatures (120°C) and a vast excess of the amine (acting as both nucleophile and base) are required to drive the Meisenheimer complex formation.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass pressure tube equipped with a PTFE threaded plug, suspend 6-chloronicotinic acid (1.0 eq, 10 mmol) in neat tert-butylamine (10.0 eq, 100 mmol).

  • Activation: Seal the tube tightly. Submerge the vessel behind a blast shield in an oil bath pre-heated to 120°C. Stir vigorously for 18 hours.

  • In-Process Control (IPC) & Validation: Cool the vessel to room temperature before opening. Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. Validation Check: The mass spectrum must show the complete disappearance of the starting material (m/z 156 [M-H]⁻) and the appearance of the product mass (m/z 193 [M-H]⁻ or 195 [M+H]⁺).

  • Workup: Transfer the mixture to a round-bottom flask and remove excess tert-butylamine in vacuo. Dissolve the resulting residue in minimal water and adjust the pH to ~4.5 using 1M HCl to precipitate the zwitterionic product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 50°C to yield 6-(tert-Butylamino)nicotinic acid as a solid[3].

SNAr_Mechanism SM 6-Chloronicotinic Acid (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + Nucleophile Heat (120°C) NUC tert-Butylamine (Nucleophile) NUC->TS PROD 6-(tert-Butylamino)nicotinic acid CAS: 1019387-69-9 TS->PROD - HCl (Base scavenged)

Logical progression of the SNAr synthesis pathway for CAS 1019387-69-9.

Protocol 2: Downstream Amide Coupling for Library Generation

The primary application of CAS 1019387-69-9 is the derivatization of its carboxylic acid to form amides, creating diverse libraries for High-Throughput Screening (HTS).

Causality & Design Choice: The aminopyridine core can be sensitive to side reactions if harsh coupling agents (like SOCl₂) are used. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). HATU drives rapid activation of the carboxylic acid via an active HOAt ester, preventing epimerization and overcoming the steric bulk of the tert-butyl group which may subtly hinder the adjacent geometry.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve CAS 1019387-69-9 (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Pre-activation Window (Validation Check): Stir at room temperature for exactly 15 minutes. The solution will typically turn a distinct yellow/orange, visually indicating the successful formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid spot (baseline) should be completely replaced by a higher Rf amide spot.

  • Quench & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Application_Workflow Core CAS 1019387-69-9 Core Scaffold Act Carboxyl Activation (HATU / DIPEA) Core->Act Step 1: Activation Lib Focused Library Synthesis (Amide Derivatives) Act->Lib Step 2: Diversification Screen High-Throughput Screening (Kinase Inhibition) Lib->Screen Step 3: Assay Lead Lead Optimization (ADME/Tox Profiling) Screen->Lead Step 4: Selection

Experimental workflow from core scaffold activation to lead optimization.

Commercial Sourcing and Supply Chain Considerations

For scaling up discovery efforts, consistent sourcing of high-purity (≥98%) starting materials is paramount. CAS 1019387-69-9 is available globally through specialized chemical vendors such as ChemScene[1], BLD Pharm[3], and various manufacturers listed on B2B platforms like IndiaMART[2],[4]. When procuring for GMP or late-stage preclinical studies, ensure the vendor provides a comprehensive Certificate of Analysis (CoA) including H-NMR and LC-MS traces to rule out the presence of unreacted 6-chloronicotinic acid, which could act as a reactive impurity in downstream assays.

References

  • Nicotinic Acid Powder Manufacturers in Ahmedabad , IndiaMART. Available at:[Link]

  • Nicotinic Acid Powder in Ahmedabad , IndiaMART. Available at:[Link]

Sources

Technical Guide: 6-(tert-butylamino)nicotinic acid vs. 2-(tert-butylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 6-(tert-butylamino)nicotinic acid and its 2-isomer.

Comparative Analysis of Structural, Synthetic, and Physicochemical Properties

Executive Summary

In medicinal chemistry, the positioning of substituents on a pyridine scaffold profoundly alters electronic distribution, solubility, and receptor binding affinity. This guide contrasts 6-(tert-butylamino)nicotinic acid (the 6-isomer) with 2-(tert-butylamino)nicotinic acid (the 2-isomer).

While both share the same molecular formula (


) and core pharmacophore, they exhibit distinct behaviors:
  • The 2-Isomer is characterized by a dominant intramolecular hydrogen bond (IMHB), leading to "pseudo-ring" formation, increased lipophilicity, and distinct NMR shifts.

  • The 6-Isomer adopts an open conformation, favoring intermolecular interactions, resulting in higher water solubility and a classic zwitterionic character in solution.

Structural & Electronic Analysis

The fundamental difference lies in the proximity of the tert-butylamino donor group to the carboxylic acid acceptor.

The 2-Isomer: The "Closed" Conformation

In 2-(tert-butylamino)nicotinic acid, the amino group at position 2 is adjacent to the carboxylic acid at position 3. This proximity forces a planar, 6-membered pseudo-ring structure stabilized by an intramolecular hydrogen bond between the amino N-H and the carbonyl oxygen of the carboxylic acid.

  • Effect: This "locks" the rotatable bond of the carboxylic acid, masking the polarity of both the amine and the acid.

  • Consequence: Lower aqueous solubility, higher permeability (LogP), and a significant downfield shift of the N-H proton in NMR.

The 6-Isomer: The "Open" Conformation

In the 6-isomer, the amino group is para to the carboxylic acid. No intramolecular hydrogen bonding is geometrically possible.

  • Effect: The molecule acts as a classic surfactant-like zwitterion. The amino group donates electron density into the ring (resonance), increasing the basicity of the pyridine nitrogen, while the carboxylic acid remains free to solvate.

  • Consequence: Higher melting point (due to intermolecular lattice networks) and greater aqueous solubility.

Graphviz Structural Visualization

IsomerComparison cluster_2iso 2-(tert-butylamino)nicotinic acid (Closed Conformation) cluster_6iso 6-(tert-butylamino)nicotinic acid (Open Conformation) N2 Pyridine N NH2 Amino N-H (Pos 2) N2->NH2 Ortho COOH2 COOH (Pos 3) NH2->COOH2 Intramolecular H-Bond N6 Pyridine N NH6 Amino N-H (Pos 6) NH6->N6 Para-like Resonance COOH6 COOH (Pos 3)

Figure 1: Structural logic dictating the intramolecular hydrogen bonding (IMHB) in the 2-isomer vs. the electronic resonance in the 6-isomer.

Physicochemical Properties Comparison

Property6-(tert-butylamino)nicotinic acid2-(tert-butylamino)nicotinic acid
CAS Number 1019387-69-9460044-25-1
Molecular Weight 194.23 g/mol 194.23 g/mol
H-Bonding Intermolecular (Lattice forming)Intramolecular (Pseudo-ring)
LogP (Predicted) ~1.1 (More Polar)~2.2 (More Lipophilic due to IMHB)
pKa (Acid) ~5.0 (Standard)~3.5 - 4.0 (Acid strengthened by anion stabilization)
1H NMR (NH) Broad singlet, ~5.0 - 6.5 ppmSharp/Broad singlet, >8.5 ppm (Deshielded by H-bond)
Solubility High in aqueous buffersHigh in DCM, EtOAc; Lower in water

Synthetic Methodologies

Both isomers are synthesized via Nucleophilic Aromatic Substitution (SNAr) . However, the reactivity profile of the starting chloronicotinic acids differs due to steric and electronic factors.

Synthesis of 2-(tert-butylamino)nicotinic acid

Challenge: Steric hindrance. The tert-butyl group is bulky, and the reaction site (C2) is flanked by the ring nitrogen and the carboxylic acid. Advantage: The C2 position is highly activated by the adjacent electron-withdrawing nitrogen (


 effect).

Protocol:

  • Reagents: 2-Chloronicotinic acid (1.0 eq), tert-Butylamine (3.0 - 5.0 eq).

  • Solvent: Water (Green chemistry) or Ethanol.

  • Conditions: Sealed tube/Autoclave at 120°C - 140°C for 12-24 hours. Alternatively, microwave irradiation at 150°C for 30 mins.

  • Work-up: Acidify mixture to pH 3-4. The product precipitates due to the lipophilic nature of the "closed" form.

  • Yield: Typically 75-85%.

Synthesis of 6-(tert-butylamino)nicotinic acid

Challenge: The C6 position is less activated inductively than C2, though still activated by resonance. Advantage: Less steric hindrance (remote from the COOH group).

Protocol:

  • Reagents: 6-Chloronicotinic acid (1.0 eq), tert-Butylamine (3.0 eq).

  • Solvent: n-Butanol or DMF (requires higher boiling point solvent if not using pressure).

  • Catalyst: Often proceeds without catalyst, but

    
     (5 mol%) can accelerate the reaction if sluggish.
    
  • Conditions: Reflux (118°C in n-BuOH) for 12 hours.

  • Work-up: Concentrate solvent. Dilute with water and adjust pH to isoelectric point (~4.5). Filter precipitate.

  • Yield: Typically 85-95%.

Reaction Scheme Diagram

Synthesis Start2 2-Chloronicotinic Acid (Sterically Crowded C2) Process2 SNAr Reaction High Temp / Pressure (Overcomes Sterics) Start2->Process2 Start6 6-Chloronicotinic Acid (Accessible C6) Process6 SNAr Reaction Standard Reflux (Remote Substitution) Start6->Process6 Reagent tert-Butylamine (Nucleophile) Reagent->Process2 Reagent->Process6 Prod2 2-(tert-butylamino)nicotinic acid (IMHB Stabilized) Process2->Prod2 Yield ~80% Prod6 6-(tert-butylamino)nicotinic acid (Resonance Stabilized) Process6->Prod6 Yield ~90%

Figure 2: Synthetic pathways highlighting the steric vs. electronic trade-offs in SNAr synthesis.

Biological & Pharmaceutical Relevance[1][2][3][4][5][6][7]

2-Isomer Applications
  • Pharmacophore: The 2-amino-nicotinic acid motif is a bioisostere for anthranilic acid (2-aminobenzoic acid).

  • Receptor Binding: The "closed" conformation mimics fused heterocyclic rings, potentially fitting into hydrophobic pockets of enzymes (e.g., COX inhibitors, kinase inhibitors).

  • Bupropion Analogs: Derivatives like SADU-3-72 utilize the tert-butylamino group for nicotinic acetylcholine receptor (nAChR) binding. The steric bulk of the tert-butyl group prevents rapid metabolic dealkylation.

6-Isomer Applications
  • Linker Chemistry: Often used as a bifunctional linker. The distance between the amino and acid groups allows for "linear" extension of drug molecules.

  • Haptens: Used in generating immunogens where the pyridine ring needs to be exposed for antibody recognition.

References

  • PubChem. (2025).[1] 2-(Tert-butylamino)nicotinic acid | C10H14N2O2. National Library of Medicine. [Link]

  • PubChem. (2025).[1] 6-(Tert-butylamino)nicotinic acid | C10H14N2O2.[2] National Library of Medicine. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1997).[3] 2-Aminonicotinic acid.[3] Acta Crystallographica Section C, 53(10), 1427-1429. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. [Link]

Sources

An In-Depth Technical Guide to 6-(tert-Butylamino)nicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(tert-Butylamino)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and the broader context of its potential biological significance based on related nicotinic acid derivatives.

Core Chemical Identity

6-(tert-Butylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by a tert-butylamino group at the 6-position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties and potential biological interactions.

Identifier Value Source
IUPAC Name 6-(tert-butylamino)pyridine-3-carboxylic acid
CAS Number 1019387-69-9[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Canonical SMILES CC(C)(C)NC1=NC=C(C=C1)C(=O)O
InChI Key ZJWDUXSEAHEJED-UHFFFAOYSA-N

Synthesis and Characterization

The primary route for the synthesis of 6-(tert-Butylamino)nicotinic acid is through the hydrolysis of its corresponding methyl ester, methyl 6-(tert-butylamino)nicotinate.

Synthetic Workflow: Alkaline Hydrolysis

The conversion of the methyl ester to the carboxylic acid is typically achieved through a base-mediated saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent acidification to yield the final product.

Synthesis_Workflow Reactant Methyl 6-(tert-butylamino)nicotinate Intermediate Sodium 6-(tert-butylamino)nicotinate Reactant->Intermediate 1. NaOH (aq), Heat Product 6-(tert-Butylamino)nicotinic Acid Intermediate->Product 2. HCl (aq)

Caption: Synthetic pathway for 6-(tert-Butylamino)nicotinic acid.

Experimental Protocol: Alkaline Hydrolysis of a Methyl Nicotinate Ester

Materials:

  • Methyl 6-(tert-butylamino)nicotinate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Methanol (optional, as a co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting methyl ester in an appropriate amount of aqueous sodium hydroxide solution. Methanol can be used as a co-solvent to aid in solubility.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid product should precipitate out of the solution.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo to yield the crude 6-(tert-Butylamino)nicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

A comprehensive characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.[5][6]

Note: Specific spectral data for 6-(tert-Butylamino)nicotinic acid is not provided in the search results. Researchers should perform these analyses to validate their synthesized product.

Potential Biological and Therapeutic Applications

While specific biological activity data for 6-(tert-Butylamino)nicotinic acid is limited in the available literature, the broader class of 6-substituted nicotinic acid derivatives has shown promise in several therapeutic areas.

GABA(A) Receptor Agonism

A study on a series of 6-aminonicotinic acid analogues revealed that these compounds can act as agonists at GABA(A) receptors.[7] This suggests that 6-(tert-Butylamino)nicotinic acid could be a candidate for investigation in the context of neurological disorders where GABAergic signaling is implicated.

Anti-inflammatory and Anti-cancer Potential

Derivatives of nicotinic acid have been explored for their anti-inflammatory and anti-cancer properties. The 6-aminonicotinic acid scaffold is considered a valuable building block in the synthesis of bioactive molecules for these therapeutic areas.

Context of Nicotinic Acid in Health and Disease

Nicotinic acid, or niacin, is a well-established lipid-modifying agent and a precursor to the essential coenzymes NAD⁺ and NADP⁺, which are vital for cellular metabolism and DNA repair.[8] The introduction of a bulky, hydrophobic tert-butylamino group at the 6-position is expected to significantly alter the molecule's interaction with biological targets compared to the parent nicotinic acid.

Future Directions and Conclusion

6-(tert-Butylamino)nicotinic acid represents an interesting scaffold for further investigation in drug discovery. The synthetic route via hydrolysis of its methyl ester is straightforward. Future research should focus on:

  • Detailed Biological Screening: A thorough investigation of its activity on a panel of biological targets, including GABA(A) receptors and cancer cell lines, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives will help in understanding the key structural features required for biological activity.

  • Pharmacokinetic Profiling: Assessment of its ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for any potential therapeutic development.

This technical guide provides a foundational understanding of 6-(tert-Butylamino)nicotinic acid. While specific biological data on this particular molecule is yet to be widely published, the established activities of related compounds suggest that it is a promising candidate for further research in medicinal chemistry and drug development.

References

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry. 2014. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. 2018. [Link]

  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Indian Journal of Chemistry. 1998. [Link]

  • A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • 1 NMR spectra and HPLC chromatograms. PeerJ. [Link]

  • 6-Aminonicotinic acid. PubChem. [Link]

  • Assay of biological thiols by a combination of high-performance liquid chromatography and postcolumn reaction with 6,6'-dithiodinicotinic acid. Analytical Biochemistry. 1984. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. 2020. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. 2017. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. 2017. [Link]

  • Representative 1H-[13C]-NMR spectrum of cortical tissue extract of nicotine-treated mouse. ResearchGate. [Link]

  • Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. 2025. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. ResearchGate. 2019. [Link]

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. 2021. [Link]

Sources

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LogP and Hydrophobicity of Tert-Butylamino Pyridine Derivatives

In the intricate process of drug development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is governed by a complex interplay of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] It is a key factor that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][] This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of lipophilicity, focusing specifically on the tert-butylamino pyridine scaffold, a privileged structure in medicinal chemistry.

Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, LogP, which describes the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[4][5] While conceptually simple, its implications are profound. A molecule must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as the gastrointestinal mucosa for oral absorption, but not be so lipophilic that it suffers from poor aqueous solubility, rapid metabolism, or non-specific binding.[][4][6] The well-established "Rule of Five" by Lipinski, for instance, suggests an optimal LogP of less than 5 for oral bioavailability, a guideline that continues to inform early-stage drug discovery.[][7]

This document moves beyond general principles to offer field-proven insights into the evaluation and modulation of hydrophobicity for tert-butylamino pyridine derivatives. We will dissect experimental and computational methodologies, analyze structure-hydrophobicity relationships, and provide actionable protocols to empower scientists in their quest to design safer and more effective medicines.

The Tert-Butylamino Pyridine Scaffold: A Medicinally Relevant Chemotype

Pyridine and its derivatives are ubiquitous in pharmaceutical science, forming the core of numerous approved drugs due to their versatile chemical reactivity and ability to engage in key biological interactions.[8][9] The introduction of an amino group, particularly a tert-butylamino substituent, imparts specific and valuable properties. The tert-butyl group is a bulky, non-polar moiety that significantly increases lipophilicity and can provide steric shielding, often enhancing metabolic stability by hindering access of metabolizing enzymes.[10] Concurrently, the amino group introduces a basic center, meaning the compound's overall ionization state—and thus its distribution coefficient (LogD)—will be highly dependent on the physiological pH.[11] This duality makes the tert-butylamino pyridine core a fascinating and challenging scaffold for optimization.

Methodologies for Determining Lipophilicity

The accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR) and predictive models. Two primary approaches are employed: direct experimental measurement and indirect or computational prediction.

Experimental Determination: The Gold Standard and the High-Throughput Workhorse

2.1.1 The Shake-Flask Method (SFM)

The shake-flask method is the traditional and most recognized "gold standard" for LogP measurement.[7][12] It directly measures the partitioning of a solute between n-octanol and water.

  • Causality Behind the Choice: SFM is chosen when the highest accuracy is required for a small number of key compounds. Its direct measurement principle provides definitive data that can be used to calibrate other methods. However, it is labor-intensive, requires a significant amount of pure compound, and is not suitable for high-throughput screening or for compounds with very high or very low lipophilicity (measurement range typically -2 to 4).[12][13]

2.1.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In the context of drug discovery, where hundreds of compounds may be synthesized weekly, a higher throughput method is essential. RP-HPLC has emerged as the preferred technique for rapid and reliable LogP estimation.[14][15]

  • Causality Behind the Choice: This method is chosen for its speed, low sample consumption, tolerance for impurities, and broad measurement range (LogP 0-6 or higher).[16][17] It determines lipophilicity based on the compound's retention time on a non-polar stationary phase. A strong correlation exists between the logarithm of the retention factor (k) and the LogP value. This allows for the rapid assessment of large compound libraries, making it ideal for early ADME profiling.[15][16]

Computational Prediction: Guiding Synthesis Through In Silico Modeling

Before a compound is ever synthesized, computational models can predict its LogP, saving immense time and resources.[18][19] These methods are indispensable for designing libraries and prioritizing synthetic targets.

  • Substructure and Atom-Based Methods: Programs like ALOGP and XLOGP calculate LogP by summing the contributions of individual atoms or molecular fragments.[20] These methods are fast and effective for many common organic molecules.

  • Whole-Molecule and Property-Based Methods: These approaches use topological descriptors or other calculated molecular properties to predict LogP via quantitative structure-property relationship (QSPR) models.[21][22][23]

  • Machine Learning and AI: More recently, advanced models using graph convolutional neural networks (GCNN) and other machine learning techniques have demonstrated superior accuracy by learning complex relationships between molecular structure and lipophilicity from large datasets.[18][24]

It is crucial to recognize that while computational predictions are powerful, they are models of reality. Their accuracy depends heavily on the quality of the training data and the applicability of the algorithm to the chemical space being investigated.[14][22] Experimental validation of key compounds is always recommended.

Experimental Protocol: LogP Determination by RP-HPLC

This protocol provides a self-validating system for determining the LogP of tert-butylamino pyridine derivatives. It relies on creating a calibration curve with known standards, ensuring the system's accuracy for each run.

Objective: To determine the octanol-water partition coefficient (LogP) of novel tert-butylamino pyridine derivatives using a validated RP-HPLC method.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • LogP Reference Standards (a set of 5-7 compounds with known LogP values spanning the expected range, e.g., Uracil, Toluene, Naphthalene)

  • Test Compounds (dissolved in Methanol or DMSO at 1 mg/mL)

Methodology:

  • System Preparation:

    • Set up the HPLC system with a C18 column.

    • Prepare the mobile phase: an isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak separation and reasonable retention times for the standards and test compounds.[13]

    • Degas the mobile phase thoroughly.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

    • Set the UV detector to a wavelength appropriate for the compounds of interest (e.g., 254 nm).

  • Determination of Column Dead Time (t₀):

    • Inject a sample of a non-retained compound (Uracil is commonly used).

    • The retention time of this peak is the column dead time (t₀). This step is critical for calculating the retention factor.

  • Calibration Curve Generation:

    • Individually inject each of the LogP reference standards onto the column under the same isocratic conditions.

    • Record the retention time (tᵣ) for each standard.

    • For each standard, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the retention factor (log k).

    • Plot the known LogP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c ) and correlation coefficient (R²) constitute the calibration for this specific run. An R² value > 0.98 is required for a valid run.

  • Analysis of Test Compounds:

    • Inject each novel tert-butylamino pyridine derivative onto the column using the identical method.

    • Record the retention time (tᵣ) for each test compound.

    • Calculate the retention factor (k) and then the logarithm of the retention factor (log k) for each test compound.

  • LogP Calculation:

    • Using the linear regression equation from the calibration curve, substitute the calculated log k value (x) for each test compound to determine its LogP (y).

Workflow for RP-HPLC LogP Determination

This diagram illustrates the logical flow from system setup to final LogP calculation.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Sample Analysis cluster_calc 3. Calculation A Setup HPLC System (C18 Column, Mobile Phase) B Determine Dead Time (t₀) (Inject Uracil) A->B C Inject LogP Standards B->C D Calculate log k for Standards C->D E Generate Calibration Curve (LogP vs. log k) D->E I Interpolate LogP from Calibration Curve E->I F Inject Tert-butylamino Pyridine Derivative G Record Retention Time (tᵣ) F->G H Calculate log k for Test Compound G->H H->I J Report Final LogP Value I->J

Caption: Workflow for LogP determination using RP-HPLC.

Structure-Hydrophobicity Relationships (SHR) in Tert-Butylamino Pyridine Derivatives

The true power of LogP analysis in medicinal chemistry lies in understanding how discrete structural modifications impact the overall hydrophobicity. For the tert-butylamino pyridine core, substitutions can be made on the pyridine ring or the amino group itself.

The tert-butyl group provides a significant hydrophobic contribution. The pyridine ring is aromatic and moderately lipophilic, while the amino group can be protonated at physiological pH, drastically increasing hydrophilicity. The final LogP/LogD is a balance of these competing factors.

Consider the following hypothetical series of 4-(tert-butylamino)pyridine derivatives to illustrate these principles.

Compound IDSubstitution (R) at C-2 PositionRationale for Change in LipophilicityPredicted LogP
REF-01 -H (Hydrogen)Baseline reference compound.2.50
REF-02 -Cl (Chloro)Introduction of a halogen atom significantly increases lipophilicity due to its non-polar nature.3.15
REF-03 -F (Fluoro)Fluorine is less lipophilic than chlorine but still increases LogP relative to hydrogen.2.75
REF-04 -OCH₃ (Methoxy)The ether oxygen can act as a hydrogen bond acceptor, but the methyl group adds lipophilicity. The net effect is a modest increase in LogP.2.60
REF-05 -OH (Hydroxyl)The hydroxyl group is highly polar and a strong hydrogen bond donor/acceptor, leading to a significant decrease in lipophilicity.1.80
REF-06 -CN (Cyano)The cyano group is polar, decreasing lipophilicity compared to the parent compound.2.10

This data, though hypothetical, demonstrates a key principle of medicinal chemistry: small, strategic modifications to a core scaffold can be used to fine-tune the LogP value into a more desirable range for optimal ADME properties.

The Interplay of LogP with Pharmacokinetics

A compound's LogP value is not an isolated parameter; it is a critical node in a network of properties that dictate its ultimate in vivo behavior. The diagram below illustrates the causal relationships between hydrophobicity and key pharmacokinetic processes.

LogP's Influence on Drug Disposition

A diagram showing how LogP impacts key ADME parameters.

ADME cluster_compound Physicochemical Properties cluster_processes Pharmacokinetic Processes cluster_outcome Outcome LogP LogP / Hydrophobicity Solubility Aqueous Solubility LogP->Solubility Inverse Relationship Permeability Membrane Permeability (e.g., GI, BBB) LogP->Permeability Direct Relationship (to a point) Metabolism Metabolic Clearance (e.g., CYP Enzymes) LogP->Metabolism Often Correlated Distribution Tissue Distribution LogP->Distribution Influences Vd PK Pharmacokinetic Profile & Bioavailability Solubility->PK Permeability->PK Metabolism->PK Distribution->PK

Caption: The relationship between LogP and ADME properties.

  • Absorption: For oral drugs, a "sweet spot" for LogP, often suggested to be between 0 and 3, is required to balance aqueous solubility in the gut lumen with the ability to permeate the lipid membranes of intestinal cells.[6]

  • Distribution: Highly lipophilic drugs (high LogP) tend to distribute extensively into fatty tissues, which can lead to a long half-life but may also create reservoirs of the drug that are slow to clear.[] For drugs targeting the central nervous system (CNS), sufficient lipophilicity is required to cross the blood-brain barrier (BBB).[25][26][27]

  • Metabolism: Increased lipophilicity often correlates with increased metabolism, as lipophilic compounds are more readily processed by cytochrome P450 (CYP) enzymes in the liver.[]

  • Excretion & Toxicity: Very lipophilic compounds can be difficult to excrete and may accumulate, increasing the risk of toxicity.[6]

Conclusion: A Foundational Pillar of Rational Drug Design

The study and strategic modulation of LogP and hydrophobicity are cornerstones of modern, rational drug design. For tert-butylamino pyridine derivatives, understanding the contributions of the bulky alkyl group, the basic nitrogen center, and various ring substituents is essential for success. By integrating robust experimental methods like RP-HPLC with predictive computational models, research teams can make more informed decisions, efficiently optimizing compound series to achieve the delicate balance of properties required for a successful therapeutic agent. This guide provides the foundational principles and practical methodologies to empower scientists to navigate the complexities of lipophilicity and accelerate the development of new medicines.

References

  • Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]

  • Kosarac, B., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Mey, A. S. J. S., et al. (2020). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Prasad, B., & Brooks, B. R. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

  • Zhu, C., et al. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Habgood, M. D., et al. (1999). Investigation into the correlation between the structure of hydroxypyridinones and blood-brain barrier permeability. Biochemical Pharmacology. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Martel, S. R., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

  • ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. ECETOC. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. [Link]

  • Lipophilicity is possibly the most important physicochemical parameter for any potential drug candidate. (2024, September 23). protocols.io. [Link]

  • Avdeef, A., et al. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Pharmaceutical Research. [Link]

  • Shake Flask Method for Partition Coefficient. (n.d.). Scribd. [Link]

  • Hammud, K. K., et al. (2025). Using QSAR model for studying heterocycles activity. ResearchGate. [Link]

  • Wu, H., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Kalinowska-Tłuścik, J., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]

  • de Vries, H. E., et al. (n.d.). Relationship between the LogP value of several substrates and their permeability across capillaries in the brain. ResearchGate. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry. [Link]

  • Singh, P. P., & Singh, P. (2013). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. Interdisciplinary Sciences: Computational Life Sciences. [Link]

  • van der Meer, D., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Cseh, S., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Medicinal Research Reviews. [Link]

  • van der Meer, D., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]

  • Afonin, D. A., et al. (2023). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. PMC. [Link]

  • Milosevic, J. D., et al. (n.d.). A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Journal of the Serbian Chemical Society. [Link]

  • Goudarzi, N., & Goodarzi, M. (2025). Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. ResearchGate. [Link]

  • Johnson, J. A., et al. (2014). Synthesis and characterization of perfluoro- tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Langmuir. [Link]

  • Kujawski, J., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]

  • Chen, M. S., & White, M. C. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Lipin, K., et al. (n.d.). Synthesis of 2-(butylamino)pyridine-3,4-dicarbonitriles 2. ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • Faber, K., & Kroutil, W. (n.d.). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry. [Link]

  • Al-Gousous, J., & Langguth, P. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. IRF. [Link]

  • Al-Zahrani, L. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. [Link]

  • Vistoli, G., et al. (2008). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC. [Link]

  • Al-Omran, F., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Blokzijl, W., & Engberts, J. B. F. N. (2025). Hydrophobic Effects. Opinions and Facts. Angewandte Chemie International Edition in English. [Link]

  • Prathipati, P., & Tew, G. N. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PMC. [Link]

  • Khan, I., et al. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Research Square. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 6-(tert-Butylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(tert-Butylamino)nicotinic acid is a specialized pyridine-3-carboxylic acid derivative utilized extensively as an intermediate in advanced pharmaceutical synthesis and drug discovery pipelines. Due to its structural homology to endogenous nicotinic acid (Vitamin B3), handling this compound requires a nuanced understanding of both its physicochemical hazards and its pharmacological interactions with dermal and respiratory receptors.

This whitepaper provides an in-depth, self-validating framework for the safe handling, experimental preparation, and toxicological mitigation of 6-(tert-Butylamino)nicotinic acid, designed specifically for application scientists and drug development professionals.

Chemical Identity & Structural Mechanics

To establish a baseline for experimental design, the core quantitative metrics of 6-(tert-Butylamino)nicotinic acid are summarized below. The lipophilicity (LogP) and topological polar surface area (TPSA) are critical for understanding its dermal penetration potential.

PropertyValue
Chemical Name 6-(tert-Butylamino)nicotinic acid
CAS Number 1019387-69-9
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES OC(=O)C1C=NC(=CC=1)NC(C)(C)C
LogP 1.9902
TPSA 62.22 Ų
Purity Standard ≥98%

Data sourced from 1[1].

Hazard Identification & Mechanistic Toxicology

Unlike inert chemical building blocks, nicotinic acid derivatives possess intrinsic biological activity that dictates their hazard profile. According to the 2[2], this compound exhibits specific acute and localized toxicities[1].

GHS Hazard CodeHazard StatementMechanistic Driver
H302+H312+H332 Harmful if swallowed, in contact with skin, or inhaled.Systemic absorption via mucosal/dermal barriers.
H315 Causes skin irritation.Prostaglandin-mediated vasodilation (rubor).
H319 Causes serious eye irritation.Acidic disruption of corneal epithelium.
H335 May cause respiratory irritation.GPR109A activation in respiratory epithelia.
Mechanistic Causality of Dermal and Respiratory Irritation

The pronounced skin and respiratory irritation (H315, H335) caused by 6-(tert-butylamino)nicotinic acid is not merely a function of its acidic pH, but rather a receptor-mediated pharmacological event. Nicotinic acid and its structural analogs are known agonists of the G-protein-coupled receptor 109A (GPR109A / HCA2), which is highly expressed in epidermal Langerhans cells, keratinocytes, and respiratory epithelia[3][4].

Upon accidental dermal or inhalation exposure, the compound binds to GPR109A, triggering a G-protein signaling cascade. This activates Phospholipase A2 (PLA2), leading to the cleavage of membrane lipids and the release of arachidonic acid. Cyclooxygenase (COX) enzymes process this into Prostaglandin D2 (PGD2) and E2 (PGE2). These prostaglandins act via paracrine signaling on DP1 and EP receptors in local vascular smooth muscle, causing profound vasodilation, flushing (rubor), and sensory irritation (burning/itching)[3][4].

GPR109A_Pathway NiacinDeriv 6-(tert-Butylamino)nicotinic acid (Exposure) GPR109A GPR109A Receptor Activation (Langerhans Cells / Keratinocytes) NiacinDeriv->GPR109A Binds & Agonizes PLA2 Phospholipase A2 (PLA2) Cascade GPR109A->PLA2 G-protein Signaling Arachidonic Arachidonic Acid Release PLA2->Arachidonic Cleaves Membrane Lipids COX Cyclooxygenase (COX) Processing Arachidonic->COX Substrate for PGD2 Prostaglandin D2/E2 Synthesis COX->PGD2 Enzymatic Conversion DP1 DP1/EP Receptors (Vascular Smooth Muscle) PGD2->DP1 Paracrine Signaling Vasodilation Vasodilation, Flushing, & Dermal Irritation (H315) DP1->Vasodilation Smooth Muscle Relaxation

Caption: Pharmacological signaling pathway driving dermal and respiratory irritation upon exposure.

Experimental Protocols: Self-Validating Handling & Stock Preparation

Because of the potent biological activity and aerosolization risk of this fine powder, standard open-bench weighing is unacceptable. The following protocol establishes a self-validating system for the gravimetric aliquoting and dissolution of 6-(tert-butylamino)nicotinic acid.

Protocol: Gravimetric Aliquoting and Stock Solution Preparation

Rationale: To prevent inhalation of biologically active particulates (H332, H335) and ensure molar precision without compromising the integrity of the compound.

  • Step 1: Environmental Verification

    • Action: Engage a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Verify inward airflow velocity (target: 0.4-0.5 m/s).

    • Causality: Standard chemical fume hoods with excessive face velocity can create turbulence, aerosolizing fine powders. A specialized weighing enclosure provides laminar flow, preventing vortex creation while protecting the operator's respiratory tract.

  • Step 2: Electrostatic Neutralization

    • Action: Pass a piezoelectric anti-static gun over the sealed chemical container, the weighing micro-spatula, and the receiving amber glass vial.

    • Causality: Pyridine-carboxylic acids often carry a static charge, causing the powder to repel from the spatula and adhere to the enclosure walls. This leads to inaccurate mass transfer and increases the risk of fugitive particulate exposure.

  • Step 3: Gravimetric Transfer (Self-Validating Step)

    • Action: Tare the amber vial. Transfer the target mass (e.g., 50.0 mg) using the micro-spatula. Record the mass. Remove the vial, re-zero the balance, place the vial back, and re-weigh.

    • Causality: The double-weighing technique (tare-weigh vs. absolute weigh) acts as a self-validating check against balance drift caused by residual static or micro-air currents in the hood.

  • Step 4: In Situ Dissolution

    • Action: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial inside the enclosure to achieve a target stock concentration (e.g., 100 mM). Cap the vial with a PTFE-lined septum before removing it from the hood.

    • Causality: DMSO is an optimal solvent for compounds with a LogP of ~1.99. Solubilizing the powder inside the controlled environment completely eliminates the inhalation hazard of the dry powder during subsequent transport to the vortexer.

  • Step 5: Visual and Sonication Validation

    • Action: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 2 minutes. Visually inspect against a dark background to confirm complete dissolution.

SafeHandling Prep 1. Laminar Flow Verification Static 2. Anti-Static Neutralization Prep->Static Weigh 3. Gravimetric Transfer Static->Weigh Solvent 4. In Situ Dissolution Weigh->Solvent Seal 5. Hermetic Sealing & Validation Solvent->Seal

Caption: Self-validating experimental workflow for the safe handling and dissolution of bioactive powders.

Personal Protective Equipment (PPE) & Engineering Controls

To interrupt the exposure pathways described in Section 3, specific PPE is mandated.

Protection TypeSpecificationCausality / Rationale
Eye Protection Snug-fitting safety goggles (ANSI Z87.1).Prevents airborne dust from causing severe corneal irritation (H319).
Skin Protection Nitrile gloves (minimum 0.11 mm thickness) and lab coat.Blocks dermal absorption and prevents GPR109A-mediated flushing (H312, H315).
Respiratory N95/P100 particulate respirator (if outside BSC).Filters biologically active micro-particulates to prevent respiratory tract irritation (H332, H335).
Engineering Powder-weighing isolator or Class II BSC.Maintains laminar flow to prevent powder aerosolization.

Accidental Release Measures & Decontamination Workflow

In the event of a powder spill, wet-wiping techniques must be employed to prevent aerosolization.

  • Isolation: Isolate the area and don a P100/N95 respirator and double nitrile gloves.

  • Containment: Do NOT dry sweep. Cover the spill with absorbent paper towels.

  • Chemical Neutralization: Dampen the towels with a 10% sodium carbonate (

    
    ) solution.
    
    • Causality: The basic solution neutralizes the nicotinic acid derivative into its highly water-soluble sodium salt. This prevents the powder from becoming airborne and facilitates complete chemical dissolution into the wipe.

  • Extraction: Wipe inward from the edges to the center to prevent spreading. Dispose of all materials in a sealed, labeled hazardous waste container.

First Aid Pathways

  • Inhalation: Move the subject to fresh air immediately. Causality: Removes the agonist from respiratory GPR109A receptors, halting the inflammatory cascade. Administer oxygen if breathing is difficult.

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Causality: Water mechanically removes the compound. Do not use harsh soaps or organic solvents, as these strip the stratum corneum and actively increase the dermal penetration of the lipophilic compound. Monitor for prostaglandin-mediated flushing.

  • Eye Contact: Irrigate with normal saline or water for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological evaluation.

References

  • ChemScene. "1019387-69-9 | 6-(Tert-butylamino)nicotinic acid | ChemScene Safety Data." ChemScene.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Globally Harmonized System." OSHA.gov.
  • Benyó Z, et al. "Seeing red: flushing out instigators of niacin-associated skin toxicity." PMC - National Institutes of Health.
  • Hanson J, et al. "Heating Up the Cutaneous Flushing Response." Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-(tert-Butylamino)nicotinic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

6-(tert-Butylamino)nicotinic acid (CAS: 1019387-69-9) is a highly valued building block in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The introduction of a bulky tert-butyl group at the 6-position of the nicotinic acid ring provides unique steric hindrance and lipophilicity, which are critical for optimizing drug-target binding kinetics.

The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution (


) reaction between 6-chloronicotinic acid (CAS: 5326-23-8) and tert-butylamine (CAS: 75-64-9)[1]. While 

reactions on 2- or 6-halopyridines are generally facile due to the electron-withdrawing nature of the pyridine nitrogen[2], this specific transformation presents a unique thermodynamic and operational challenge.
The Causality of Experimental Design
  • Thermodynamic Barrier: In the presence of an amine, the carboxylic acid moiety of 6-chloronicotinic acid is rapidly deprotonated to form a carboxylate anion. This anion donates electron density back into the pyridine ring, partially deactivating it toward nucleophilic attack[3]. Consequently, high thermal energy (>130 °C) is required to overcome the activation barrier and form the critical Meisenheimer complex[1].

  • Operational Constraint (Pressure): tert-Butylamine is highly volatile, with a boiling point of 44.4 °C. Attempting this reaction under standard reflux conditions limits the system's maximum temperature, resulting in negligible conversion. Therefore, the reaction must be conducted in a sealed pressure vessel (autoclave or heavy-walled pressure tube) to maintain the amine in the liquid phase at the required reaction temperatures[4].

  • Stoichiometric Logic: A minimum of 3.0 to 5.0 equivalents of tert-butylamine is required. The amine serves a triple function: it acts as the nucleophile, it deprotonates the carboxylic acid, and it serves as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct formed during the substitution[5].

SNAr_Mechanism R1 6-Chloronicotinic Acid (Electrophile) I1 Meisenheimer Complex (Anionic Intermediate) R1->I1 Nucleophilic Attack (Rate-Limiting) R2 tert-Butylamine (Nucleophile & Base) R2->I1 Nucleophilic Attack (Rate-Limiting) P1 6-(tert-Butylamino)nicotinic Acid (Target Product) I1->P1 Chloride Elimination & Proton Transfer BP tert-Butylammonium Chloride (Byproduct) I1->BP Chloride Elimination & Proton Transfer

S_NAr mechanism forming 6-(tert-butylamino)nicotinic acid via a Meisenheimer complex.

Quantitative Data & Optimization

To establish a self-validating protocol, empirical data comparing various reaction conditions is summarized below. The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) stabilizes the polar transition state of the Meisenheimer complex, drastically improving isolated yields compared to aqueous or alcoholic systems.

Table 1: Optimization of


 Reaction Conditions 
ConditionAmine EquivalentsSolventTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
A1.5Ethanol80 (Reflux)24< 10N/A
B3.0Water120 (Sealed)166558
C5.0NMP140 (Sealed)16> 9885
DNeatNone130 (Sealed)12> 9582

Note: Condition C is selected as the optimal protocol due to superior conversion rates and ease of stirring during scale-up.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating; it incorporates In-Process Controls (IPCs) to ensure that each step has successfully occurred before proceeding to the next.

Materials & Equipment
  • Reagents: 6-Chloronicotinic acid (1.0 eq), tert-Butylamine (5.0 eq), N-Methyl-2-pyrrolidone (NMP, 3 volumes), 2M Hydrochloric acid (aq).

  • Equipment: High-pressure autoclave or PTFE-lined pressure tube, magnetic stirrer, heating mantle/oil bath, calibrated pH meter.

Step-by-Step Methodology

Step 1: Reagent Charging & Sealing

  • To a clean, dry pressure vessel, add 6-chloronicotinic acid (10.0 g, 63.5 mmol).

  • Add NMP (30 mL) and stir to form a suspension.

  • Caution: Exothermic Acid-Base Reaction. Slowly add tert-butylamine (33.5 mL, 317.5 mmol) in portions. The mixture will warm up as the amine salt of the carboxylic acid forms.

  • Seal the pressure vessel securely. Ensure all O-rings and pressure relief valves are inspected prior to closure[4].

Step 2: Pressurized Amination 5. Heat the sealed vessel to an internal temperature of 140 °C. 6. Maintain vigorous stirring at 140 °C for 16 hours. The internal pressure will rise significantly due to the vapor pressure of tert-butylamine. 7. IPC 1 (Reaction Completion): Cool the vessel to < 30 °C. Carefully vent any residual pressure. Sample the reaction mixture and analyze via HPLC or LC-MS. Proceed to workup only if residual 6-chloronicotinic acid is < 2%.

Step 3: Solvent Removal & Isoelectric Precipitation 8. Transfer the crude mixture to a round-bottom flask and remove excess unreacted tert-butylamine under reduced pressure (rotary evaporator, bath temp 50 °C). 9. Dilute the remaining NMP solution with deionized water (100 mL). At this stage, the product exists as a highly soluble tert-butylammonium carboxylate salt. 10. IPC 2 (Precipitation): Insert a calibrated pH meter into the stirring solution. Slowly add 2M HCl dropwise. The product is an amphoteric amino acid. Adjust the pH precisely to 4.5 (the estimated isoelectric point). At this pH, the molecule forms a neutral zwitterion, minimizing its aqueous solubility and inducing massive crystallization.

Step 4: Isolation & Drying 11. Stir the resulting thick white/off-white suspension at 0–5 °C (ice bath) for 2 hours to maximize crystal recovery. 12. Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual NMP and tert-butylammonium chloride salts. 13. Dry the solid in a vacuum oven at 60 °C to a constant weight.

Workflow A 1. Reagent Loading 6-CNA + t-BuNH2 + NMP B 2. Pressurized S_NAr Autoclave, 140°C, 16h A->B Seal C 3. Depressurization & Concentration B->C Cool < 30°C D 4. Isoelectric Precipitation Adjust to pH 4.5 C->D Aqueous HCl E 5. Isolation Filtration & Vacuum Drying D->E IPC: pH Check

End-to-end experimental workflow for the pressurized amination and isoelectric isolation.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, the isolated material must be validated against the following parameters.

Table 2: In-Process Control (IPC) and Analytical Validation

ParameterAnalytical MethodExpected ResultCausality / Rationale
Reaction Completion HPLC / LC-MS< 2% 6-chloronicotinic acidEnsures maximum conversion before initiating the aqueous workup.
Precipitation pH pH MeterpH 4.2 – 4.8Zwitterion formation; prevents product loss into the aqueous filtrate.
Product Identity

H NMR (DMSO-

)
Singlet at ~1.4 ppm (9H)Confirms the successful covalent integration of the tert-butyl group.
Product Purity HPLC (UV 254 nm)> 98% AreaValidates the efficacy of the isoelectric precipitation and washing steps.

References

  • American Chemical Society (ACS). "Some Items of Interest to Process R&D Chemists and Engineers". Available at: [Link]

  • Scribd. "Aromatic Nucleophilic Substitution". Available at:[Link]

Sources

Application Note: High-Yield Amination of 6-Chloronicotinic Acid with tert-Butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Target Molecule: 6-(tert-butylamino)nicotinic acid (CAS: 1019387-69-9)[1]

Mechanistic Rationale & Experimental Design

The synthesis of 6-(tert-butylamino)nicotinic acid relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The chlorine atom at the C6 position of the nicotinic acid scaffold is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the adjacent pyridine nitrogen[2].

However, executing this amination with tert-butylamine presents a dual synthetic challenge:

  • Severe Steric Hindrance: The bulky tert-butyl group significantly raises the activation energy (

    
    ) required to form the tetrahedral Meisenheimer intermediate. Standard reflux conditions are kinetically insufficient.
    
  • Reagent Volatility: tert-Butylamine has a boiling point of ~45 °C. Attempting to reach the required activation temperature at ambient pressure will simply boil off the nucleophile.

The Solution: The reaction mandates the use of a sealed pressure vessel (autoclave or thick-walled glass reactor)[3]. By conducting the reaction in a sealed environment at 130 °C, the amine is maintained in the liquid phase, providing the necessary thermal energy to overcome the steric barrier while utilizing excess amine as both the nucleophile and the acid scavenger.

Quantitative Optimization Data

To establish a self-validating protocol, the reaction parameters were systematically optimized. The data below demonstrates the causality between thermal energy, reagent equivalents, and overall yield.

Table 1: Optimization of SNAr Amination Conditions
Temperature (°C)tert-Butylamine (Equiv.)Time (h)Conversion (%)*Isolated Yield (%)Mechanistic Observation / Rationale
805.0244538Incomplete reaction; thermal energy is insufficient to overcome the steric hindrance of the t-butyl group.
1005.0247568Moderate conversion; unreacted starting material complicates downstream purification.
130 10.0 24 >99 92 Optimal conditions; excess amine acts as both nucleophile and HCl scavenger, driving equilibrium.
15010.012>9985Rapid conversion but minor thermal degradation observed (darkening of the crude mixture).

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Experimental Workflow

SNAr_Workflow N1 Starting Materials: 6-Chloronicotinic Acid + t-BuNH₂ N2 Reactor Charging (Autoclave / Sealed Tube) N1->N2 N3 S_NAr Reaction (130 °C, 24 h, High Pressure) N2->N3 N4 Cooling & Depressurization (Fume Hood) N3->N4 N5 Concentration (Rotary Evaporator) N4->N5 N6 Isoelectric Precipitation (pH ~4.5 with 1M HCl) N5->N6 N7 Filtration & Drying (Vacuum Oven) N6->N7

Fig 1: Step-by-step workflow for the high-pressure amination and isoelectric isolation.

Step-by-Step Protocol

Phase 1: Reactor Charging
  • Preparation: To a clean, dry 50 mL Teflon-lined stainless steel autoclave (or a heavy-walled glass pressure tube), add 6-chloronicotinic acid (1.00 g, 6.35 mmol).

  • Solvation: Add ethanol (5.0 mL) as a co-solvent.

    • Causality: Ethanol aids in the initial solvation of the solid starting material, promoting a homogeneous reaction mixture before the amine fully dissolves the acid.

  • Nucleophile Addition: Carefully add tert-butylamine (6.67 mL, 63.5 mmol, 10.0 equiv.).

    • Causality: The 10-fold excess serves a dual purpose: it mass-drives the equilibrium forward against severe steric hindrance, and it acts as an inherent base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming nucleophile.

Phase 2: High-Pressure Amination
  • Sealing: Seal the autoclave securely. Ensure the O-ring or Teflon seal is intact to prevent the escape of the highly volatile tert-butylamine[3].

  • Heating: Heat the vessel in an oil bath or heating block set to 130 °C for 24 hours.

Phase 3: Depressurization and Concentration
  • Cooling (Self-Validation Step): Remove the vessel from the heat source and allow it to cool completely to room temperature.

    • Critical Safety Note: Do not open the vessel while hot; the internal pressure will cause violent boiling, loss of product, and severe chemical exposure.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess tert-butylamine.

Phase 4: Isoelectric Precipitation (Workup)
  • Reconstitution: Dissolve the resulting crude residue in a minimal amount of distilled water (approx. 15 mL). The solution will be naturally basic due to residual amine.

  • pH Adjustment: Place the flask in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches approximately 4.5.

    • Causality & Self-Validation: 6-(tert-butylamino)nicotinic acid is an amphoteric molecule. At pH 4.5 (its approximate isoelectric point), the molecule exists primarily as a neutral zwitterion. Because the zwitterion has minimum solubility in water, this specific pH adjustment triggers spontaneous precipitation. You will visually validate the reaction's success as a thick white/off-white precipitate forms.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove any trapped salts (e.g., tert-butylamine hydrochloride).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure 6-(tert-butylamino)nicotinic acid.

References

  • National Institutes of Health (PMC) / ACS Publications: 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. (Details SNAr amination protocols of 6-chloronicotinic acid derivatives in sealed thick-walled reactors).[3] URL: [Link]

Sources

Technical Guide: Leveraging 6-(tert-butylamino)nicotinic acid as a Kinase Inhibitor Scaffold

[1][2]

Executive Summary & Scientific Rationale

The pyridine-3-carboxylic acid (nicotinic acid) core is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1][2] This guide focuses on the specific application of 6-(tert-butylamino)nicotinic acid (CAS: 1019387-69-9) as a structural template.[1][2]

Unlike simple aminopyridines, the 6-(tert-butylamino) substitution offers two distinct pharmacological advantages:

  • Hydrophobic Anchoring: The bulky tert-butyl group fills the hydrophobic specificity pocket (often the ribose-binding pocket or the hydrophobic back-cleft), restricting the rotational freedom of the inhibitor and improving entropic binding penalties.[1][3]

  • Hinge Binding Motif: The pyridine nitrogen (N1) and the exocyclic amine (N6) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the "gatekeeper" + 1 residue).[3]

This document details the chemical functionalization of this scaffold, the structural logic of its binding, and protocols for validating its inhibitory potential.[3]

Structural Biology & Binding Mechanism[3]

To effectively utilize this scaffold, one must understand its likely orientation within the ATP-binding cleft.[1][3]

Pharmacophore Mapping

In a typical Type I kinase inhibitor binding mode:

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH.[1][3]

  • Exocyclic Amine (N6-H): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone Carbonyl.[1][2]

  • Carboxylic Acid (C3): Serves as the vector for growing the molecule into the solvent-exposed region or the DFG-motif pocket via amide coupling.[1][2]

Mechanism Visualization

The following diagram illustrates the logical flow from Scaffold to Lead Compound, highlighting the critical interactions.

KinaseBindingcluster_BindingKinase ATP Pocket InteractionScaffold6-(tert-butylamino)nicotinic acidActivationCarboxylic AcidActivation (HATU/EDCI)Scaffold->ActivationStep 1LibraryAmide LibraryGenerationActivation->LibraryStep 2: + R-NH2HingeHinge Region(Met/Glu/Leu)Library->HingePyridine N1 & Exocyclic NH bindsPocketHydrophobic Pocket(Val/Ala/Ile)Library->Pockettert-Butyl GroupAnchorsSolventSolvent Front(Solubilizing Groups)Library->SolventAmide R-GroupExtends

Caption: Workflow converting the nicotinic acid scaffold into a functional inhibitor, mapping specific chemical moieties to kinase domain sub-pockets.

Protocol: Chemical Synthesis & Library Generation

The primary utility of 6-(tert-butylamino)nicotinic acid is as a precursor for amide libraries.[1][2] The carboxylic acid is relatively unreactive toward the kinase active site itself; it must be converted into an amide to position functional groups correctly.

Materials
  • Scaffold: 6-(tert-butylamino)nicotinic acid (Purity >98%).[1][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

  • Amines: Diverse library of primary/secondary amines (aromatic, aliphatic, heterocyclic).[1][3]

Synthesis Workflow (Amide Coupling)

Step 1: Activation

  • Dissolve 1.0 equivalent (eq) of 6-(tert-butylamino)nicotinic acid in anhydrous DMF (0.1 M concentration).

  • Add 1.5 eq of DIPEA.[1][2]

  • Add 1.2 eq of HATU.[1][2]

  • Stir at Room Temperature (RT) for 15 minutes to generate the activated ester species. Note: The solution should turn slightly yellow.[3]

Step 2: Coupling

  • Add 1.1 eq of the specific amine (R-NH2) to the reaction mixture.[1][2]

  • Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = Scaffold MW + Amine MW - 18).[1][2]

Step 3: Work-up & Purification [1][2]

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (3x) to remove unreacted acid and HATU byproducts.[1][2]

  • Wash: Wash organic layer with Brine (1x).[1][2]

  • Dry: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar.[1][3]

Validation Check:

  • 1H NMR: Verify the disappearance of the broad COOH singlet (11-13 ppm) and appearance of the amide NH signal.

  • LC-MS: Purity must be >95% for biological assays.

Protocol: In Vitro Kinase Inhibition Assay

Once the library is synthesized, the compounds must be screened.[3] We recommend a luminescence-based ADP-detection assay (e.g., ADP-Glo™) due to its high sensitivity and resistance to fluorescent interference from the pyridine scaffold.[1][2]

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.[3]

123
Experimental Setup

Reagents:

  • Recombinant Kinase (e.g., EGFR, VEGFR, or BRAF depending on target hypothesis).[3]

  • Substrate (e.g., Poly(Glu,Tyr) 4:1).[1][3][4]

  • ATP (Ultra-pure).[1][2]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.[1][3]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stocks of synthesized inhibitors in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO to generate a dose-response curve (e.g., 10 µM down to 0.1 nM).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Kinase solution (optimized concentration, typically 1-5 ng/well) to the well.[1][3]

    • Add 1 µL of Compound (or DMSO control).[2] Incubate for 10 min at RT to allow inhibitor binding.[2]

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.[2]

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][3] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2] Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).[1][3]

Data Analysis & Interpretation[1][3]

Calculate % Inhibition using the formula:

123

Interpretation Table:

IC50 RangeClassificationAction Item
< 50 nMPotent HitProceed to selectivity profiling and co-crystallography.
50 - 500 nMModerate HitOptimize R-group (Amide) for better solvent interactions.[1][2]
> 1 µMWeak/InactiveThe tert-butyl group may be sterically clashing; try reducing bulk (e.g., isopropyl).[1][2][3]

SAR Optimization Strategy (Decision Tree)

Use the following logic to optimize hits derived from the 6-(tert-butylamino)nicotinic acid scaffold.

SAR_LogicStartInitial Hit(IC50 < 1 uM)CheckPotencyIs Potency < 50 nM?Start->CheckPotencyBranch1NO: Optimize Hinge/CoreCheckPotency->Branch1Branch2YES: Optimize PropertiesCheckPotency->Branch2Action1Change tert-butyl toCyclopropyl or Isopropyl(Check Steric Fit)Branch1->Action1Action2Modify Amide R-GroupAdd Solubilizing Groups(Morpholine/Piperazine)Branch2->Action2

Caption: SAR decision tree for optimizing pyridine-3-carboxylic acid derivatives.

References

  • PubChem. (2024).[2] Compound Summary: 6-(tert-butylamino)nicotinic acid.[1][2][5] National Library of Medicine.[2] [Link][1][3]

  • Zhang, C., & Bollag, G. (2010).[3][6] Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Lombardo, L. J., et al. (2004).[3] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1][2] Journal of Medicinal Chemistry. (Validates the aminopyrimidine/pyridine scaffold concept). [Link]

Application Note: Reagents and Protocols for Synthesizing 6-Alkylaminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook descriptions to provide a decision-based framework for synthesizing 6-alkylaminonicotinic acid derivatives—a critical scaffold in kinase inhibitors (e.g., EGFR, BTK) and GPCR ligands.

Part 1: Strategic Analysis & Reaction Design

The synthesis of 6-alkylaminonicotinic acid derivatives hinges on the formation of a C–N bond at the electron-deficient C6 position of the pyridine ring. While the nitrogen atom in the pyridine ring naturally activates the C2 and C6 positions toward nucleophilic attack, the presence of the C3-carboxylic acid group introduces solubility challenges (zwitterion formation) and electronic deactivation.

The Two Primary Synthetic Pathways

Selection of the correct pathway depends on the nucleophilicity of the amine and the functional group tolerance of the substrate.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

    • Applicability: Ideal for primary and unhindered secondary alkyl amines.

    • Key Advantage: Metal-free, scalable, and often compatible with "green" solvents (water, alcohols).

    • Limitation: Fails with electron-deficient amines (anilines) or sterically bulky nucleophiles.

  • Buchwald-Hartwig Cross-Coupling:

    • Mechanism: Pd-catalyzed oxidative addition/reductive elimination.[1]

    • Applicability: Required for aryl amines, amides, or sterically hindered alkyl amines.

    • Key Advantage: Works under mild conditions for "difficult" substrates.

    • Limitation: High cost, heavy metal removal required (ppm limits in API).

Part 2: Reagent Selection Guide

Electrophiles (The Substrate)
SubstrateReactivitySolubility ProfileRecommendation
6-Chloronicotinic Acid ModeratePoor in non-polar organics; Soluble in basic aqueous media.Best for aqueous

(Green Chemistry).
Ethyl/Methyl 6-Chloronicotinate HighSoluble in DCM, THF, Toluene, EtOAc.Preferred for Pharma R&D. Avoids zwitterion issues; easier purification.
6-Bromonicotinates Very HighSimilar to chloro-esters.Essential for Buchwald-Hartwig (better oxidative addition).
Bases & Scavengers
  • For

    
     (Acid Route):  Use 2.5 equivalents of NaOH or KOH . The first equivalent deprotonates the carboxylic acid (forming the soluble carboxylate), and the remaining base neutralizes the HCl generated during substitution.
    
  • For

    
     (Ester Route):  Use DIPEA (Hünig's base)  or Triethylamine (
    
    
    
    )
    in organic solvents (DMF, NMP). Inorganic bases like
    
    
    are effective but require vigorous stirring.
  • For Buchwald-Hartwig: Cesium Carbonate (

    
    )  or Sodium tert-butoxide (NaOtBu)  are standard.
    
Solvents
  • Green/Industrial: Water, Ethanol, or n-Butanol (high boiling point accelerates

    
    ).
    
  • High Performance: DMSO or DMF (polar aprotic solvents stabilize the Meisenheimer intermediate).

  • Catalytic: Toluene or 1,4-Dioxane (degassed) for Pd-coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Green Aqueous (Direct Acid Synthesis)

Best for: Simple primary amines (e.g., methylamine, morpholine) and scale-up.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Target Amine (2.0 - 3.0 equiv)

  • Water (Reaction Solvent)[2]

  • Catalyst: None required (Autocatalytic or thermal)

Procedure:

  • Setup: Charge a round-bottom flask with 6-chloronicotinic acid (e.g., 10 mmol) and water (20 mL).

  • Addition: Add the amine (30 mmol). Note: If the amine is volatile, use a sealed pressure tube.

  • Reaction: Heat the suspension to 100°C (reflux). The solution will typically become clear as the starting material reacts and the amine salt forms.

  • Monitoring: Monitor by HPLC or LC-MS. Reaction time is typically 4–12 hours.

  • Work-up (Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • Acidify carefully with 1M HCl to pH 4–5 (the isoelectric point of nicotinic acid derivatives).

    • The product will precipitate as a solid.[3]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.[4]

Protocol B: Ester-Route with Hydrolysis

Best for: Medicinal chemistry libraries and valuable amines.

Reagents:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Substitution: Dissolve Ethyl 6-chloronicotinate in DMF (0.5 M). Add DIPEA and the amine.

  • Heat: Stir at 80°C for 2–6 hours.

  • Extraction: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over

    
     and concentrate.
    
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF/MeOH/Water (3:1:1).

    • Add LiOH monohydrate (2.5 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 4 with 1M HCl. Extract with EtOAc (or filter precipitate if insoluble).

Protocol C: Buchwald-Hartwig Amination

Best for: Unreactive amines (anilines) or 6-bromo precursors.

Reagents:

  • Methyl 6-bromonicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, Degassed)

Procedure:

  • Inertion: Purge the reaction vessel with Argon/Nitrogen.

  • Solubilization: Add halide, amine, and base to the solvent.

  • Catalyst Addition: Add the Pd catalyst and ligand last.

  • Reaction: Heat to 100°C overnight.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: Hydrolyze ester subsequently if the acid is required.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal synthetic route based on substrate properties.

SynthesisWorkflow Start Target: 6-Alkylaminonicotinic Acid CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsNucleophilic Is Amine Nucleophilic? (Primary/Secondary Alkyl) CheckAmine->IsNucleophilic RouteSNAr Route: SNAr (Substitution) IsNucleophilic->RouteSNAr Yes (Alkyl amines) RouteBuchwald Route: Buchwald-Hartwig (Pd-Catalysis) IsNucleophilic->RouteBuchwald No (Anilines/Bulky) CheckSubstrate Check Starting Material Availability RouteSNAr->CheckSubstrate ProtocolC Protocol C: Pd-Catalysis (Dioxane/Cs2CO3) RouteBuchwald->ProtocolC AcidStart Start: 6-Chloronicotinic Acid CheckSubstrate->AcidStart Lowest Cost/Green EsterStart Start: 6-Chloro/Bromo Ester CheckSubstrate->EsterStart Ease of Purification ProtocolA Protocol A: Aqueous/Green (Reflux in Water/Base) AcidStart->ProtocolA ProtocolB Protocol B: Organic Solvent (DMF/DIPEA -> Hydrolysis) EsterStart->ProtocolB Product Final Product (Precipitate at pH 4) ProtocolA->Product ProtocolB->Product ProtocolC->Product

Caption: Decision tree for synthesizing 6-alkylaminonicotinic acid derivatives based on amine reactivity and starting material.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Route) Zwitterion solubility; Product remaining in mother liquor.Adjust pH precisely to 4.0–5.0. Chill to 4°C before filtration. Use n-Butanol as solvent to drive reaction hotter (>110°C).
Incomplete Reaction (

)
Deactivated ring; Steric hindrance.Switch to Protocol B (Ester) to remove carboxylic acid deactivation. Increase temp to 120°C in sealed tube.
Pd-Catalyst Poisoning Free carboxylic acid binding to Pd.Mandatory: Use the Ester substrate for Buchwald couplings. The free acid kills the catalyst.
Impurity: Hydrolysis of Cl Water present in non-aqueous reaction.Ensure reagents are dry. However, in Protocol A, this is rare due to the amine being a better nucleophile than water.

References

  • Vertex AI Search. (2025). Synthesis of 6-((2-hydroxyethyl)amino)nicotinic acid. ChemicalBook. Retrieved from

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis. Retrieved from

  • BenchChem. (2025).[3] Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Retrieved from

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from

Sources

Application Note: Accelerating the Synthesis of 6-Aminonicotinic Acids via Microwave-Assisted Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Aminonicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for pharmaceuticals targeting a range of conditions, including neurological disorders and cancer.[1][2] Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions. This application note provides a detailed protocol for the rapid and efficient synthesis of 6-aminonicotinic acids from 6-halonicotinic acid precursors using a palladium-catalyzed Buchwald-Hartwig amination reaction accelerated by microwave irradiation. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS), detail a robust experimental protocol, and discuss the significant advantages of this approach, including drastically reduced reaction times and improved yields, aligning with the principles of green chemistry.[3][4]

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast majority of pharmaceuticals due to their ability to engage in diverse biological interactions.[5][6] Among these, the 6-aminonicotinic acid scaffold is of significant interest. Its derivatives have been successfully developed as potent bioactive molecules, including GABA(A) receptor agonists.[1]

The synthesis of these crucial intermediates, however, can be a bottleneck in the drug discovery pipeline. Conventional methods for creating the aryl C-N bond often require high temperatures and extended reaction times, leading to potential side product formation and high energy consumption.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[3][8] By utilizing microwave energy to heat the reaction mixture, MAOS can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions, higher yields, and a significantly reduced environmental footprint.[3][5][6] This guide details the application of MAOS to the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, for the efficient synthesis of 6-aminonicotinic acids.

Principles of Microwave-Assisted Synthesis

Unlike conventional conductive heating where heat is transferred slowly from an external source through the vessel walls, microwave synthesis utilizes dielectric heating.[9] The core mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.

  • Mechanism of Heating: An oscillating electric field is applied, causing polar molecules (like the solvent and reactants) to rapidly align and re-align with the changing field. This rapid molecular rotation generates friction, leading to instantaneous and uniform (volumetric) heating of the entire sample.[9] This process avoids the localized overheating at vessel walls common in conventional methods and can lead to temperatures far above the solvent's normal boiling point in a sealed, pressurized vessel (superheating).[9]

  • Key Advantages:

    • Speed: Reactions that take hours or days can often be completed in minutes.[5][10]

    • Higher Yields: The rapid heating minimizes the time available for side reactions or decomposition of sensitive products, frequently resulting in higher isolated yields and product purity.[3][6]

    • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

    • Green Chemistry: MAOS aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less solvent.[4][5]

Reaction Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[7] It is exceptionally versatile for coupling amines with aryl halides, making it ideal for synthesizing 6-aminonicotinic acids from precursors like 6-chloronicotinic acid esters. The reaction is significantly accelerated by microwave irradiation.[10][11][12]

The general transformation is as follows:

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl-amine product and regenerate the Pd(0) catalyst.[7]

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_complex Pd(II) Amine Complex oxidative_addition->amine_complex R₂NH amido_complex Pd(II) Amido Complex amido_complex->pd0 Reductive Elimination product_out amido_complex->product_out Ar-NR₂ amine_complex->amido_complex -H⁺ (Base)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 6-(benzylamino)nicotinate from Methyl 6-chloronicotinate and benzylamine.

Safety Precautions:

  • Always use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Use only sealed microwave vessels specifically designed for high-pressure chemical synthesis.

  • Palladium catalysts and some ligands can be toxic and air-sensitive; handle with care.

Materials & Equipment:

  • Methyl 6-chloronicotinate (1.0 mmol, 171.6 mg)

  • Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 157.1 mg)

  • Anhydrous Toluene (3 mL)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

start Start: Reagent Preparation reagents Add to Microwave Vial: - Methyl 6-chloronicotinate - Pd(OAc)₂ & X-Phos - KOt-Bu - Stir Bar start->reagents solvent Add Toluene (3 mL) and Benzylamine reagents->solvent seal Seal Vial & Place in Microwave Reactor solvent->seal irradiate Microwave Irradiation (e.g., 150 °C, 15 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Workup: - Filter through Celite - Dilute with Ethyl Acetate - Wash with Water & Brine cool->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for microwave-assisted amination.

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add Methyl 6-chloronicotinate (171.6 mg), Pd(OAc)₂ (4.5 mg), X-Phos (19.1 mg), and KOt-Bu (157.1 mg).

  • Reagent Addition: Add anhydrous toluene (3 mL) followed by benzylamine (131 µL).

  • Sealing: Securely cap the vial using a specialized crimper.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to hold at a temperature of 150 °C for 15 minutes, with a pre-stirring time of 30 seconds.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Workup: Open the vial and dilute the contents with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure Methyl 6-(benzylamino)nicotinate.

  • Final Hydrolysis (Optional): To obtain the final 6-aminonicotinic acid, the resulting methyl ester can be hydrolyzed using standard conditions, such as stirring with aqueous NaOH in methanol, followed by acidification to precipitate the product.[13]

Data and Expected Results

The microwave-assisted Buchwald-Hartwig amination is robust and applicable to a variety of amines. The use of microwave irradiation dramatically shortens reaction times compared to conventional heating, which can require several hours to overnight refluxing.[11]

EntryAmineProductMicrowave Time (min)Conventional Time (h)Typical Yield (%)
1BenzylamineMethyl 6-(benzylamino)nicotinate1512-2485-95%
2AnilineMethyl 6-(phenylamino)nicotinate202475-85%
3MorpholineMethyl 6-morpholinonicotinate108-1690-98%
4n-ButylamineMethyl 6-(butylamino)nicotinate101288-96%

Note: Data are representative and based on typical outcomes for microwave-assisted aminations.[10][12][14] Yields are for the isolated, purified C-N coupled product before any subsequent ester hydrolysis.

The results clearly demonstrate the primary advantage of MAOS: a profound reduction in reaction time from many hours to mere minutes, while maintaining excellent to superior product yields.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious method for producing valuable 6-aminonicotinic acid precursors.[15] The application of this technology to the palladium-catalyzed Buchwald-Hartwig amination allows for the rapid construction of C-N bonds, a critical step in the synthesis of numerous pharmaceutically active compounds. The protocols and principles outlined in this note offer researchers and drug development professionals a reliable and scalable platform to accelerate their discovery and development efforts, underscoring the transformative impact of MAOS on modern synthetic chemistry.[5]

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). (URL: )
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Labor
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (URL: )
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). (URL: )
  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. (2014, September 12). (URL: )
  • 6-Aminonicotinic acid synthesis - ChemicalBook. (URL: )
  • Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). (URL: )
  • 6-Aminonicotinic acid - Chem-Impex. (URL: )
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). (URL: )
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchG
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). (URL: )
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - R Discovery. (2009, March 13). (URL: )
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). (URL: )
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24). (URL: )
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchG
  • PART - 1 INTRODUCTION - BS Public
  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in w

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(tert-butylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 6-(tert-butylamino)nicotinic acid via Nucleophilic Aromatic Substitution (SNAr) is a notoriously challenging transformation due to the extreme steric bulk of the tert-butyl group and the electronic properties of the pyridine ring. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot low yields, understand the underlying mechanistic causality, and implement self-validating experimental protocols.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am refluxing 6-chloronicotinic acid with tert-butylamine in ethanol, but I am recovering >90% starting material. What is going wrong? A1: You are encountering a dual failure of thermal limitations and electronic deactivation. First, tert-butylamine has a highly volatile boiling point of 44–46 °C[1]. Under standard atmospheric reflux, the reaction temperature cannot exceed this boiling point, which is vastly insufficient to overcome the high activation energy required for a sterically hindered nucleophile to attack the pyridine ring. Second, tert-butylamine acts as a base and immediately deprotonates the free carboxylic acid of 6-chloronicotinic acid. The resulting negatively charged carboxylate group donates electron density into the pyridine ring via induction and resonance, severely deactivating the C6 position towards SNAr[2].

Q2: How can I overcome the electronic deactivation caused by the free carboxylic acid? A2: You must alter the electronic landscape of the substrate. There are two field-proven synthetic workarounds:

  • The Protecting Group Approach (Esterification): Convert 6-chloronicotinic acid to methyl 6-chloronicotinate prior to amination. The ester group remains neutral and strongly electron-withdrawing, maintaining the electrophilicity of the C6 position. Following the SNAr reaction, the ester is hydrolyzed back to the acid[2].

  • The Leaving Group Approach (Halogen Swapping): Substitute 6-chloronicotinic acid with 6-fluoronicotinic acid. In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex[3]. Fluorine's extreme electronegativity pulls electron density away from the C6 carbon, drastically lowering the activation energy for nucleophilic attack compared to chlorine, allowing the reaction to proceed efficiently even with the free acid.

Q3: What specialized equipment is mandatory for this amination? A3: A sealed pressure vessel (such as a Teflon-lined autoclave or a heavy-walled glass pressure tube) is strictly required[4]. Because the reaction requires temperatures between 90 °C and 120 °C to force the bulky tert-butyl group onto the ring, you must operate well above the boiling point of the amine in a closed system.

Section 2: Visualizing the Chemistry

SNAr_Mechanism A 6-Fluoronicotinic Acid (Electrophile) C Meisenheimer Complex (F-Stabilized) A->C Nucleophilic Attack B tert-Butylamine (Nucleophile) B->C D 6-(tert-butylamino) nicotinic acid C->D Fluoride Departure

SNAr mechanism illustrating the critical Meisenheimer complex stabilized by fluorine.

Troubleshooting_Workflow Start Low Amination Yield? CheckTemp Is Reaction Temp > 90°C? Start->CheckTemp UseVessel Use Sealed Pressure Vessel CheckTemp->UseVessel No CheckSub Using Free 6-Cl Acid? CheckTemp->CheckSub Yes Ester Protect as Methyl Ester CheckSub->Ester Yes (Cost-Saving) Fluoro Switch to 6-Fluoro Acid CheckSub->Fluoro Yes (Time-Saving)

Decision tree for troubleshooting and optimizing low amination yields.

Section 3: Comparative Yield Data

The following table summarizes the quantitative impact of substrate selection and thermodynamic control on the final yield of 6-(tert-butylamino)nicotinic acid.

SubstrateNucleophileConditionsElectronic StateTypical Yield
6-Chloronicotinic acidt-BuNH₂ (excess)Reflux (45 °C), 24hDeactivated (Carboxylate)< 5%
6-Chloronicotinic acidt-BuNH₂ (excess)Sealed Tube (120 °C), 24hDeactivated (Carboxylate)30-40%
Methyl 6-chloronicotinatet-BuNH₂ (excess)Sealed Tube (100 °C), 18hActivated (Ester)75-85% (over 2 steps)
6-Fluoronicotinic acidt-BuNH₂ (excess)Sealed Tube (90 °C), 12hHighly Activated (F-effect)> 90%

Section 4: Step-by-Step Experimental Protocols

Protocol A: Direct SNAr utilizing 6-Fluoronicotinic Acid (Recommended)

Causality Note: This method bypasses the need for esterification by leveraging the superior leaving group ability of fluoride to stabilize the Meisenheimer complex[3].

  • Preparation: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, suspend 6-fluoronicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or 1-butanol.

  • Reagent Addition: Add tert-butylamine (5.0 eq). Note: A large excess is used to drive the reaction kinetics forward and act as an acid scavenger for the generated HF.

  • Sealing and Heating: Tightly seal the pressure tube with a Teflon screw cap and a fluoroelastomer O-ring. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12-16 hours[4].

  • Workup: Cool the vessel completely to room temperature before unsealing to prevent the dangerous release of pressurized volatiles. Concentrate the mixture under reduced pressure to remove excess amine and solvent.

  • Self-Validating Purification: Dissolve the crude residue in minimal water. Carefully adjust the pH to ~4.5 (the isoelectric point of the product) using 1M HCl. The target compound will selectively precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Two-Step Esterification & Amination (Cost-Effective Alternative)

Causality Note: Used when 6-fluoronicotinic acid is cost-prohibitive. The esterification prevents the formation of the deactivating carboxylate anion[2].

  • Esterification: Reflux 6-chloronicotinic acid in methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate and extract with ethyl acetate/sat. NaHCO₃ to isolate methyl 6-chloronicotinate.

  • Amination: In a pressure vessel, dissolve the methyl ester (1.0 eq) in ethanol. Add tert-butylamine (4.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Seal and heat at 110 °C for 18 hours.

  • Hydrolysis: Cool the vessel, remove the solvent, and dissolve the crude intermediate in a 3:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 4 hours to hydrolyze the ester back to the carboxylic acid.

  • Isolation: Acidify the aqueous layer to pH 4.5 with 1M HCl to precipitate the final 6-(tert-butylamino)nicotinic acid.

References

  • Benchchem. "2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5". Benchchem.4

  • Richardson, Paul F. (Editor). "Green Chemistry in Drug Discovery". National Academic Digital Library of Ethiopia. 2

  • Hymasynthesis. "tert-Butylamine, 98%". Hymasynthesis Catalog. 1

  • Universität zu Köln. "Entwicklung von Radiofluorierungsmethoden zur Herstellung von Tracern für die Positronen-Emissions-Tomographie". Universität zu Köln. 3

Sources

Technical Support Center: Purification of 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 6-chloronicotinic acid from reaction mixtures. This document outlines various purification strategies, from fundamental techniques to more advanced methods, ensuring you can select the most appropriate approach for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-chloronicotinic acid that are relevant for its purification?

A1: Understanding the properties of 6-chloronicotinic acid is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Appearance White to off-white crystalline powder[1]Visual identification of the solid product.
Molecular Weight 157.55 g/mol [2]Relevant for stoichiometric calculations and characterization.
Melting Point 190-194 °C (decomposes)[3][4][5]Can be used as a preliminary indicator of purity. A broad melting range suggests impurities.
pKa 3.24[1][3]The acidic nature of the carboxylic acid group allows for manipulation of its solubility based on pH. At pH > 3.24, it will be deprotonated and more water-soluble.
Solubility Slightly soluble in water (2 mg/mL at 20°C); soluble in methanol, ethanol, and DMSO; slightly soluble in chloroform.[3]This differential solubility is the basis for purification by recrystallization and extraction.

Q2: What are the common impurities I might encounter in my reaction mixture?

A2: The impurities will largely depend on the synthetic route employed. Common starting materials and potential byproducts include:

  • Starting Materials: Unreacted precursors such as 2-chloro-5-methylpyridine[6] or 6-hydroxynicotinic acid.[7]

  • Reaction Reagents: Chlorinating agents (e.g., phosphorus trichloride) or catalysts (e.g., cobalt acetate).[1][6]

  • Side Products: Isomers or products from over-chlorination, depending on the reaction conditions.

  • Degradation Products: 6-Chloronicotinic acid is a known degradation product of neonicotinoid pesticides like imidacloprid and acetamiprid.[3][5]

Q3: How can I quickly assess the purity of my crude 6-chloronicotinic acid?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[3][8]

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

Troubleshooting and Purification Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common and effective methods to remove unreacted 6-chloronicotinic acid.

Method 1: Purification by Recrystallization

Recrystallization is often the most straightforward method for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain either soluble or insoluble at all temperatures.

When to Use This Method: This method is ideal when 6-chloronicotinic acid is the major component of the solid crude product and when a suitable solvent is identified that effectively solubilizes impurities at low temperatures or the desired product at high temperatures.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then attempt to recrystallize again.
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent or a solvent system (a mixture of a "good" and a "poor" solvent).
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent.
The presence of significant impurities is disrupting crystal lattice formation.Consider a pre-purification step such as a solvent wash or extraction before recrystallization.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used for washing the crystals.
Product is still impure after recrystallization. The impurities have similar solubility profiles to the product.A second recrystallization may be necessary. The use of activated carbon during recrystallization can help remove colored impurities.[7]

Experimental Protocol: Recrystallization from Methanol

This protocol is adapted from established methods for the purification of 6-chloronicotinic acid.[3][7]

  • Dissolution: In a flask, add the crude 6-chloronicotinic acid to a minimal amount of methanol. For example, one procedure suggests adding 600g of methanol to a crude product mixture containing 119g of 6-chloronicotinic acid and cobalt acetate.[3]

  • Heating: Gently heat the mixture with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat at reflux.[7]

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. One method suggests slowly cooling the system to 5°C.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified crystals in an oven or under vacuum. A reported procedure involves drying at 80°C for 4 hours to yield a product with 99.52% purity.[3]

Method 2: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group on 6-chloronicotinic acid. By treating the reaction mixture with a mild base, the acidic product can be selectively deprotonated and extracted into an aqueous layer, leaving non-acidic impurities in the organic layer.

When to Use This Method: This is a highly effective method when the reaction mixture contains non-acidic or weakly acidic organic impurities.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Poor separation of layers (emulsion formation). The two phases have similar densities or high concentrations of dissolved species.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period.
Low recovery of product after acidification. Incomplete extraction into the aqueous phase.Perform multiple extractions with the basic solution to ensure complete transfer of the deprotonated acid.
The product has some solubility in the aqueous solution even in its protonated form.After acidification, cool the aqueous solution in an ice bath to minimize solubility before filtration.
Product precipitates as a fine, difficult-to-filter solid. The pH was adjusted too rapidly.Add the acid slowly with vigorous stirring to encourage the formation of larger crystals.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh basic solution two more times to ensure complete removal of the 6-chloronicotinic acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2). 6-chloronicotinic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified 6-chloronicotinic acid.

Method 3: Purification using Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[9] For removing unreacted 6-chloronicotinic acid, a basic scavenger resin can be employed.

When to Use This Method: This method is particularly useful for high-throughput synthesis or when traditional extraction methods are cumbersome. It is effective for removing small to moderate amounts of acidic impurities.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Incomplete removal of the acid. Insufficient amount of scavenger resin used.Increase the equivalents of the scavenger resin.
Inadequate reaction time or mixing.Allow the resin to stir with the reaction mixture for a longer period. Ensure efficient mixing.
Product binds to the resin. The desired product has acidic functionalities or interacts non-specifically with the resin.This method may not be suitable. Consider an alternative purification technique.

Experimental Protocol: Purification with a Basic Scavenger Resin

  • Resin Selection: Choose a suitable basic scavenger resin, such as an aminomethylated polystyrene resin.[10]

  • Resin Preparation: Swell the resin in the reaction solvent for a short period before use.

  • Scavenging: Add the scavenger resin to the crude reaction mixture. The amount of resin should be in excess relative to the amount of unreacted 6-chloronicotinic acid.

  • Agitation: Stir or shake the mixture to ensure good contact between the resin and the solution.

  • Filtration: Once the scavenging is complete (monitor by TLC or HPLC), filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting an appropriate purification strategy for 6-chloronicotinic acid.

Purification_Workflow start Crude Reaction Mixture Containing 6-Chloronicotinic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Perform Acid-Base Extraction is_solid->extraction No recrystallization->extraction Impure end Purified Product recrystallization->end Successful scavenger Use Basic Scavenger Resin extraction->scavenger Emulsion or Low Recovery extraction->end Successful chromatography Consider Column Chromatography scavenger->chromatography Ineffective scavenger->end Successful chromatography->end

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Gil, M. D., et al. (2007). Column switching liquid chromatography and post-column photochemically fluorescence detection to determine imidacloprid and 6-chloronicotinic acid in honeybees. Journal of Chromatography A, 1149(1), 124-130. Retrieved from [Link]

  • Flynn, D. L., et al. (2001). Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin. Journal of Combinatorial Chemistry, 3(2), 160-166. Retrieved from [Link]

  • Furusawa, N. (2016). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Current Chemistry Letters, 5, 25-32. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • PharmaCompass. (n.d.). 6-Chloronicotinic Acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-(tert-butylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-(tert-butylamino)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to achieve high purity. Given the amphoteric nature of this molecule—possessing both a basic secondary amine and an acidic carboxylic acid—its purification can present unique challenges.

This document provides a structured approach to purification, starting with an assessment of the crude material, followed by detailed troubleshooting guides and frequently asked questions. The protocols and advice provided herein are grounded in fundamental principles of organic chemistry to ensure robust and reproducible results.

Part 1: Initial Assessment & Strategy Selection

Before attempting any purification, a preliminary analysis of the crude product is essential. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F254 plates.[1]

  • Mobile Phase: A starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as Ethyl Acetate/Hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the observed separation. The addition of a small amount of acetic acid or triethylamine can improve spot shape for acidic or basic compounds, respectively.

Based on the TLC results, you can choose the most appropriate purification strategy using the decision tree below.

G start Analyze Crude Product by TLC purity_check Assess Purity and Impurity Profile start->purity_check high_purity High Purity (>90%) Few, non-polar spots purity_check->high_purity Predominantly one spot medium_purity Medium Purity (70-90%) Baseline or polar impurities purity_check->medium_purity Main spot + impurities low_purity Low Purity (<70%) Multiple spots, complex mixture purity_check->low_purity Complex mixture recrystallization Proceed with Recrystallization high_purity->recrystallization acid_base Perform Acid-Base Extraction medium_purity->acid_base low_purity->acid_base chromatography Consider Column Chromatography low_purity->chromatography If extraction fails acid_base->recrystallization After extraction

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the purification process.

Recrystallization Issues

Question 1: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?

Answer: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, causing a melting point depression.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[2]

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. A well-insulated flask (e.g., wrapped in glass wool or paper towels) will promote slow cooling and encourage crystal nucleation.[2]

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface.[3] This creates microscopic scratches that provide nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[3]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system.[4]

Question 2: I have a very low yield after recrystallization. What went wrong?

Answer: A low recovery rate is one of the most frequent issues in recrystallization.[3] Several factors could be the cause:

Possible Causes & Solutions:

  • Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product.[3] The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Evaporate some of the solvent by gently boiling the solution and then allow it to cool again.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.

    • Solution: Use a pre-heated funnel and flask, and keep the solution at or near boiling during filtration.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice bath to decrease the compound's solubility further and induce more complete crystallization.[5]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good solvent should dissolve the compound when hot but have very low solubility when cold.[6]

Acid-Base Extraction Issues

Question 3: I formed an emulsion during the acid-base extraction that won't separate. How can I break it?

Answer: Emulsions are colloidal suspensions of one liquid in another and are common when mixing aqueous and organic layers, especially if the mixture is shaken too vigorously.

Methods to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help coalesce the dispersed droplets.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and can help break the emulsion.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Question 4: My yield is low after re-precipitating the product from the aqueous layer. Where did my product go?

Answer: Low yield from an acid-base extraction and precipitation procedure can be attributed to several factors:

  • Incomplete pH Adjustment: Ensure the pH has been adjusted sufficiently to fully protonate (if extracting into acid) or deprotonate (if extracting into base) the molecule. For 6-(tert-butylamino)nicotinic acid, to precipitate it from a basic aqueous solution, you must add acid until the solution is acidic (pH ~4-5), which is near its isoelectric point. Use pH paper or a pH meter to verify.

  • Incomplete Precipitation: After adjusting the pH, the product may need more time to fully precipitate. Cooling the mixture in an ice bath can increase the yield.

  • Product Solubility: The protonated or deprotonated salt form of your compound may have some solubility in the organic layer, or the neutral form may have some solubility in the aqueous layer. Performing multiple extractions (e.g., 3x with smaller volumes of solvent) is more effective than a single extraction with a large volume.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using acid-base extraction for purifying 6-(tert-butylamino)nicotinic acid?

A1: This compound is amphoteric, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). Acid-base extraction leverages the difference in solubility between the neutral form of the compound and its charged (salt) forms.[7]

  • In a basic aqueous solution (e.g., aq. NaOH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻Na⁺). This salt is ionic and highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer and can be washed away.

  • In an acidic aqueous solution (e.g., aq. HCl): The amino group is protonated to form an ammonium salt (-NH₂⁺Cl⁻). This salt is also water-soluble, allowing for the removal of neutral organic impurities.

By switching the pH back to the isoelectric point, the compound becomes neutral again, causing its solubility in water to decrease dramatically and allowing it to precipitate out in a purer form.[8]

G cluster_0 Acid-Base Purification Workflow A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Extract with Aqueous Base (e.g., 1M NaOH) A->B C Separate Layers B->C D_org Organic Layer: Contains Neutral Impurities (Discard) C->D_org Upper Layer D_aq Aqueous Layer: Contains Deprotonated Product (Sodium 6-(tert-butylamino)nicotinate) C->D_aq Lower Layer E 3. Acidify Aqueous Layer with Acid (e.g., 1M HCl) to pH ~4-5 D_aq->E F 4. Collect Precipitate (Pure Product) via Filtration E->F G 5. Wash with Cold Water and Dry F->G

Caption: Workflow for purification via basic extraction.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should meet several criteria[6][9]:

  • High solubility at high temperatures and low solubility at low temperatures . This temperature-dependent solubility is the most critical factor for good recovery.[9]

  • It should not react with the compound.

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • It should have a relatively low boiling point to be easily removed from the purified crystals.

Solvent Selection Protocol:

  • Place a small amount of your crude product (~20-30 mg) into a test tube.

  • Add the test solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds; may require heat. Nicotinic acid itself can be recrystallized from water.[10]
Ethanol78HighOften a good choice for moderately polar compounds.
Isopropanol82MediumSimilar to ethanol, slightly less polar.
Acetone56MediumLower boiling point, good for heat-sensitive compounds.
Ethyl Acetate77MediumLess polar than alcohols.
Water/Ethanol MixVariableVariableA mixed-solvent system can be used to fine-tune solubility.[4]

Q3: When should I consider column chromatography?

A3: Column chromatography is a powerful purification technique used when simpler methods like recrystallization or acid-base extraction are insufficient.[11] Consider using it when:

  • The crude mixture contains multiple impurities with polarities similar to the desired product.

  • You need to separate isomers.

  • You are working on a small scale and need to achieve very high purity (>99%).

For 6-(tert-butylamino)nicotinic acid, which is a polar compound, normal-phase chromatography on silica gel is a standard approach.[11] A mobile phase similar to the one used for TLC (e.g., ethyl acetate/hexane with a small amount of acid) would be a good starting point. For highly polar compounds that are difficult to elute, reversed-phase chromatography might be a better alternative.

Q4: How can I confirm the purity of my final product?

A4: A combination of methods should be used to confirm the purity and identity of your final product:

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Co-spotting with a known standard (if available) is recommended.

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the structure and assessing the purity of the compound. The absence of impurity peaks is a strong indicator of high purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing both a purity assessment (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).

References

  • Purification of nicotinic acid - US3037987A.
  • Recrystallization1 . University of Michigan-Dearborn. [Link]

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives . AKJournals. [Link]

  • Purification of nicotinamide - US2496114A.
  • Acid–base extraction . Wikipedia. [Link]

  • TLC of Vitamins Including Nicotinic Acid Derivatives | Request PDF . ResearchGate. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques . PubMed. [Link]

  • SOP: CRYSTALLIZATION . University of Texas at Dallas. [Link]

  • Recrystallization . University of Mumbai. [Link]

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives . Scilit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Column Chromatography Guide . Phenomenex. [Link]

  • Application of Densitometry for the Evaluation of the Separation Effect of Nicotinic Acid Derivatives. Part I. Nicotinic Acid and its Amides . Taylor & Francis. [Link]

  • Recrystallization and Crystallization . University of California, Davis. [Link]

  • Recrystallization . University of Wisconsin-Green Bay. [Link]

  • nicotinic acid . Organic Syntheses Procedure. [Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . SpringerLink. [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions . ResearchGate. [Link]

  • (PDF) Separation and Purification of Amino Acids . ResearchGate. [Link]

  • Nicotinic acid . Wikipedia. [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method . Tiei Extraction. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • We have considered nucleophilic aromatic substitution of pyridine... . Pearson+. [Link]

  • What are two examples where recrystallization could be used as part of an organic chemistry exquisite experiment? . Quora. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . PMC. [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 . PubChem. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives . ResearchGate. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

Sources

Recrystallization solvents for 6-aminonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 6-Aminonicotinic Acid & Derivatives

Introduction: The Zwitterionic Challenge

The purification of 6-aminonicotinic acid (6-ANA) and its derivatives presents a dichotomy in solubility behavior. The parent acid is a zwitterion (inner salt) with a high melting point (>300°C) and poor solubility in most organic solvents. In contrast, its derivatives (esters, amides) typically behave as standard organic solids.

  • The Parent Acid (6-ANA): Exists as an inner salt between the basic amine and acidic carboxyl group. It requires pH-controlled precipitation or polar protic solvents (water, acetic acid) for purification.

  • The Derivatives (Esters/Amides): The zwitterionic character is removed by blocking the carboxylic acid. These can be recrystallized using standard organic solvent pairs (e.g., Ethanol, Ethyl Acetate/Heptane).[1]

This guide provides distinct workflows for these two classes to prevent common failures like "oiling out" or yield loss.

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific derivative.

Compound ClassPrimary SolventAnti-SolventMechanismKey Application
Parent Acid (6-ANA) Dilute NaOH / KOH Dilute HCl Isoelectric Precipitation Primary purification of crude acid.
Parent Acid (6-ANA) Water (Boiling) None (Cooling)Thermal RecrystallizationRemoval of inorganic salts.
Parent Acid (6-ANA) DMF or DMSO Water Anti-solvent CrashHigh-throughput purification.
Methyl Ester Methanol Water or Ether Thermal / Anti-solventRemoving unreacted acid.
Ethyl Ester Ethanol Water Thermal / Anti-solventStandard purification.
Amides Ethanol Water Thermal / Anti-solventRemoving trace amines.
Lipophilic Derivatives Ethyl Acetate Heptane Thermal RecrystallizationHighly substituted derivatives.

Experimental Protocols

Protocol A: Isoelectric Precipitation (For Parent 6-ANA)

Best for: Crude material containing inorganic salts or starting materials.

Theory: 6-ANA has minimal solubility at its isoelectric point (pI ~3.0 - 4.0). By dissolving it in base (breaking the zwitterion) and slowly acidifying to the pI, you force crystallization while impurities remain in solution.

  • Dissolution: Suspend crude 6-ANA in water (10 mL/g). Add 2M NaOH dropwise with stirring until the solid completely dissolves and the solution is clear (pH > 10).

    • Note: If the solution is dark, treat with activated charcoal (5% w/w) for 30 mins and filter through Celite.

  • Acidification: Slowly add 1M HCl dropwise to the stirred solution. Monitor pH continuously.

  • Critical Point: As pH approaches 5.0, add acid very slowly. Massive precipitation will occur between pH 3.0 and 4.0.

  • Aging: Stir the slurry at room temperature for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the white solid. Wash with cold water (2x) followed by acetone (to remove residual water).

  • Drying: Dry under vacuum at 60°C.

Protocol B: Thermal Recrystallization (For Esters/Amides)

Best for: Methyl 6-aminonicotinate, Ethyl 6-aminonicotinate.

  • Solvent Choice: Use the alcohol corresponding to the ester (e.g., Methanol for methyl ester) to prevent transesterification.

  • Dissolution: Heat the solvent to reflux. Add the crude solid slowly until saturation is reached.

    • Troubleshooting: If insoluble particles remain after 10 mins of reflux, filter the hot solution (hot filtration).

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Tip: Insulate the flask with a towel to slow cooling if "oiling out" occurs.

  • Finishing: Once room temperature is reached, place in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter and wash with cold solvent.[1]

Troubleshooting Guide

Q1: My 6-ANA product is "oiling out" instead of crystallizing. What is happening?

  • Cause: This often happens with ester derivatives if the cooling rate is too fast or the solvent boiling point is higher than the product's melting point.

  • Solution: Re-heat to dissolve the oil. Add a seed crystal of pure product. Allow the solution to cool very slowly (wrap flask in foil/cotton). If using a mixed solvent (e.g., EtOAc/Heptane), add slightly more of the "good" solvent (EtOAc).

Q2: I cannot get the parent acid (6-ANA) to dissolve in water even at boiling.

  • Cause: 6-ANA has low water solubility as a zwitterion.

  • Solution: Do not rely on pure water.[2][3] Use Protocol A (Base dissolution -> Acid precipitation). This is chemically superior and yields higher purity. Alternatively, use DMF as the solvent and water as an anti-solvent.

Q3: The product is colored (yellow/brown) even after recrystallization.

  • Cause: Oxidation products of the amine (often aniline-like impurities) or trace pyridine contaminants.

  • Solution: Perform a carbon treatment . Dissolve the compound in the hot solvent (or basic solution for Protocol A), add Activated Charcoal (1-5 wt%), stir for 30 mins, and filter hot through a Celite pad before crystallization.

Q4: My yield is very low (<30%).

  • Cause: The product is likely too soluble in the chosen solvent at cold temperatures, or the pH was overshot (for Protocol A).

  • Solution:

    • For Protocol A: Ensure pH is exactly 3.5–4.0. If pH < 2, the hydrochloride salt may form, which is soluble.

    • For Protocol B: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a second crop.

Visual Workflow (Decision Tree)

RecrystallizationWorkflow Start Start: Crude 6-ANA Derivative CheckType Identify Compound Type Start->CheckType IsAcid Parent Acid (COOH / NH2) CheckType->IsAcid Zwitterionic IsEster Ester / Amide (COOR / CONR2) CheckType->IsEster Lipophilic ProtocolA Protocol A: Isoelectric Precipitation IsAcid->ProtocolA ProtocolB Protocol B: Thermal Recrystallization IsEster->ProtocolB BaseDissolve Dissolve in 2M NaOH ProtocolA->BaseDissolve Filter Filter (Remove Insolubles) BaseDissolve->Filter Acidify Acidify to pH 3-5 Filter->Acidify CollectAcid Collect Solid (Zwitterion) Acidify->CollectAcid SelectSolvent Select Solvent (MeOH/EtOH/EtOAc) ProtocolB->SelectSolvent HeatReflux Dissolve at Reflux SelectSolvent->HeatReflux CoolSlow Slow Cool (Prevent Oiling) HeatReflux->CoolSlow CollectEster Collect Crystals CoolSlow->CollectEster

Caption: Decision tree for selecting the correct purification workflow based on the chemical nature (zwitterionic vs. neutral) of the 6-aminonicotinic acid derivative.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize the Hydrochloride salt of 6-ANA? A: Yes. If the free acid is difficult to handle, you can form the HCl salt by dissolving in conc. HCl and cooling. However, the HCl salt is often hygroscopic. The free acid (zwitterion) is generally the preferred stable solid form for storage.

Q: Are there polymorphs of 6-ANA? A: Yes, aminopyridine carboxylic acids often exhibit polymorphism. Rapid precipitation (Protocol A) tends to yield small, amorphous-like particles or metastable polymorphs. Slow recrystallization from hot water or DMF/Water favors the formation of stable, crystalline needles.

Q: Why avoid chlorinated solvents (DCM, Chloroform)? A: 6-ANA and its simple esters have very poor solubility in DCM or Chloroform due to the polarity of the pyridine ring and H-bonding networks. These solvents are generally ineffective for recrystallization but can be used for extraction of highly lipophilic derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1][4][5]

  • University of Rochester. Purification: Tips and Tricks for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance of the tert-Butyl Group in Pyridine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The tert-butyl group, while a valuable substituent for modulating the electronic and pharmacological properties of pyridine-based compounds, presents a significant synthetic challenge due to its steric bulk. This steric hindrance can impede or prevent desired substitution reactions, leading to low yields, side product formation, or complete reaction failure. This guide provides troubleshooting strategies and answers to frequently asked questions to empower researchers in overcoming these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during pyridine substitution reactions involving tert-butyl groups. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.

Problem 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to couple a tert-butyl-substituted bromopyridine with a boronic acid, but the reaction shows minimal or no product formation.

Potential Causes & Solutions:

  • Cause A: Catalyst Deactivation or Insufficient Activity. The palladium catalyst may be poisoned or its catalytic cycle inhibited by the sterically demanding substrate.[1] The lone pair on the pyridine nitrogen can also coordinate to the palladium center, hindering its catalytic activity.[1]

    • Solution 1: Select a More Robust Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to catalysts with bulky, electron-rich phosphine ligands that are known to be more effective for challenging substrates.[1]

      • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points.[1][2] Buchwald-type palladacycle precatalysts are also highly recommended.[1]

      • Experimental Protocol (General Starting Point):

        • To a dry Schlenk flask, add the bromo-tert-butylpyridine (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq.).[1]

        • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a precatalyst.

        • Degas the solvent (e.g., toluene, 1,4-dioxane, or t-BuOH/water mixtures) thoroughly and add it to the flask under an inert atmosphere (Nitrogen or Argon).[2]

        • Heat the reaction mixture to 80–120 °C and monitor by TLC or LC-MS. For particularly stubborn couplings, higher temperatures may be necessary.[1]

  • Cause B: Inappropriate Base or Solvent. The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.

    • Solution 2: Optimize Base and Solvent Conditions.

      • Bases: While K₃PO₄ is a good starting point, other bases like Cs₂CO₃ or K₂CO₃ can be effective. The choice of base can influence the reaction rate and yield.

      • Solvents: Aprotic polar solvents like 1,4-dioxane or THF are commonly used. For some systems, a mixture of an organic solvent and water can be beneficial.

  • Cause C: Competing Side Reactions. Homocoupling of the boronic acid or protodeboronation can consume the starting material and reduce the yield of the desired product.[1]

    • Solution 3: Minimize Side Reactions.

      • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.[1]

      • Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture to remove oxygen, which can facilitate homocoupling.[1][3]

Problem 2: Failure of Buchwald-Hartwig Amination

Your attempt to couple a tert-butyl-substituted aryl halide with an amine is unsuccessful.

Potential Causes & Solutions:

  • Cause A: Steric Clash Between Substrate and Amine. The bulky tert-butyl group on the pyridine ring and potentially bulky amines create a sterically congested environment around the reaction center.

    • Solution 1: Employ Specialized Ligands. The key to a successful Buchwald-Hartwig amination with sterically hindered substrates lies in the choice of ligand.

      • Recommended Ligands: Tri-tert-butylphosphine (P(tBu)₃) and its air-stable salt, tri-tert-butylphosphonium tetrafluoroborate ([HP(tBu)₃]BF₄), are highly effective due to their large cone angle and strong electron-donating properties.[4] Biaryl phosphine ligands like RuPhos and BrettPhos are also excellent choices.[5][6]

      • Experimental Protocol (Using [HP(tBu)₃]BF₄): [4]

        • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), amine (1.2 eq.), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and [HP(tBu)₃]BF₄ (2-4 mol%) in a dry solvent like toluene or dioxane.[4]

        • Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Cause B: Incompatible Base. The choice of base is crucial for deprotonating the amine without causing side reactions.

    • Solution 2: Select an Appropriate Base. Strong, non-nucleophilic bases are required.

      • Recommended Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and have proven effective in challenging aminations.[4][6]

Problem 3: Lack of Regioselectivity in C-H Functionalization

You are attempting a direct C-H functionalization on a tert-butylpyridine, but you observe a mixture of isomers or no reaction at the desired position.

Potential Causes & Solutions:

  • Cause A: Inherent Electronic Bias of the Pyridine Ring. The electronic nature of the pyridine ring typically directs functionalization to the C2 and C4 positions.[7][8] The tert-butyl group's steric bulk can further complicate this.

    • Solution 1: Employ a Directing Group Strategy (Directed Ortho-Metalation - DoM). Installing a directing metalation group (DMG) can overcome the inherent regioselectivity of the pyridine ring.[9][10]

      • Common DMGs: Amide, methoxy, and tertiary amine groups are effective DMGs.[9]

      • Conceptual Workflow:

        • Synthesize the tert-butylpyridine with a DMG at a position that will direct metalation to the desired C-H bond.

        • Treat the substrate with a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) to deprotonate the ortho position to the DMG.[9][11]

        • Quench the resulting aryllithium intermediate with an appropriate electrophile.

        • If necessary, the DMG can be removed or converted to another functional group.

  • Cause B: Steric Hindrance Blocking the Desired Position. The tert-butyl group may physically block access to the desired C-H bond.

    • Solution 2: Utilize Sterically-Driven Reactions. In some cases, steric hindrance can be exploited to direct functionalization to less hindered positions.

      • Iridium-Catalyzed Borylation: This method is often controlled by sterics, allowing for borylation at the less hindered positions of the pyridine ring.[7]

      • Remote Functionalization Strategies: For functionalization at the C4 position, which can be sterically hindered, methods utilizing n-butylsodium have been shown to selectively deprotonate this position, in contrast to organolithium reagents that may add to the C2 position.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so challenging for pyridine substitution reactions?

A1: The tert-butyl group exerts a significant steric effect due to its large size. This can:

  • Block Access to the Reaction Center: It can physically prevent reagents, such as a catalyst or another reactant, from approaching the pyridine ring to initiate a reaction.[15][16]

  • Hinder Optimal Geometry: For many reactions, a specific transition state geometry is required. The bulkiness of the tert-butyl group can make it energetically unfavorable to achieve this geometry.

  • Alter Basicity: While alkyl groups are electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the steric hindrance around the nitrogen lone pair from a 2- or 6-positioned tert-butyl group can make it a weaker base.[17]

Q2: Are there alternatives to transition-metal catalysis for functionalizing sterically hindered pyridines?

A2: Yes, several strategies can be employed:

  • Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently electron-deficient and contains a good leaving group (like a halide), SNAr can be a viable option. Activating the pyridine as an N-oxide can facilitate this type of reaction.[18]

  • Directed Ortho-Metalation (DoM): As mentioned in the troubleshooting guide, using a directing group to facilitate lithiation at a specific position is a powerful, non-catalytic method.[9][10][19]

  • De Novo Synthesis: Sometimes, the most effective approach is to construct the substituted pyridine ring from acyclic precursors, which can offer greater control over the substitution pattern.[20][21] Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful way to achieve this.[20][22]

Q3: How can I choose the best catalyst and ligand for my specific reaction?

A3: While the recommendations in this guide provide a good starting point, the optimal catalyst-ligand system is often substrate-dependent.

  • Literature Precedent: Search for similar reactions in the chemical literature. Pay close attention to the substrates and the reported successful conditions.

  • High-Throughput Experimentation (HTE): If resources permit, HTE can be used to rapidly screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific transformation.[2]

  • Consult with Experts: Reach out to technical support scientists from chemical suppliers or academic experts in the field for their recommendations.

Q4: Can computational chemistry help in predicting the outcome of reactions with sterically hindered pyridines?

A4: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to:

  • Model transition state energies to predict the feasibility of a reaction pathway.

  • Analyze steric and electronic effects to understand regioselectivity.

  • Compare the efficacy of different catalysts and ligands.

Visual Aids

Decision Tree for Troubleshooting Low Yield in Suzuki Coupling

G start Low/No Yield in Suzuki Coupling catalyst Is your catalyst system optimized for hindered substrates? start->catalyst ligands Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or Buchwald precatalysts. catalyst->ligands No conditions Are your reaction conditions (base, solvent, temp) optimal? catalyst->conditions Yes ligands->conditions optimize_conditions Screen different bases (K3PO4, Cs2CO3) and solvents (dioxane, toluene). Consider increasing the temperature. conditions->optimize_conditions No side_reactions Are you observing significant side product formation? conditions->side_reactions Yes optimize_conditions->side_reactions minimize_side Ensure strict anaerobic conditions and use a slight excess (1.1-1.2 eq.) of boronic acid. side_reactions->minimize_side Yes success Improved Yield side_reactions->success No minimize_side->success

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

General Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_amide_precursor [L-Pd(II)(Ar)(NHR2)]+X- pd2_complex->pd_amide_precursor R2NH amine_coordination Amine Coordination (R2NH) pd_amide L-Pd(II)(Ar)(NR2) pd_amide_precursor->pd_amide Base deprotonation Deprotonation (Base) pd_amide->pd0 Reductive Elimination product Ar-NR2 pd_amide->product reductive_elimination Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Data Summary

Reaction TypeCommon IssueRecommended Ligand FamiliesRecommended BasesTemperature Range (°C)
Suzuki-Miyaura Coupling Low Catalyst ActivityBiaryl Phosphines (XPhos, SPhos, RuPhos)K₃PO₄, Cs₂CO₃, K₂CO₃80 - 120
Buchwald-Hartwig Amination Steric HindranceBulky Alkylphosphines (P(tBu)₃), Biaryl Phosphines (RuPhos, BrettPhos)NaOtBu, LHMDS80 - 110
Directed Ortho-Metalation Poor RegioselectivityN/A (Stoichiometric Reagent)n-BuLi, s-BuLi, LDA-78 to RT

References

  • Benchchem. Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
  • Powers, D. C., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Cera, G., & Ackermann, L. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Moreno, A., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
  • Kar, A., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
  • Wikipedia. Directed ortho metalation.
  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
  • ResearchGate. Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • ACS Select. C-H Functionalization.
  • Scilit. (2020). meta‐Selective C−H Functionalization of Pyridines.
  • Andrew G Myers Research Group. ortho metalation.
  • TCI. (2023). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • ResearchGate. C-H Functionalization of Pyridines.
  • Organic Chemistry Portal. Directed ortho Metalation (DOM).
  • Chemical Society Reviews (RSC Publishing). (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions.
  • ResearchGate. (2025). Synthesis of sterically hindered 3-(azolyl)pyridines.
  • PMC. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
  • PubMed. (2019). Sterically Hindered 2,4,6-Tri- tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals.
  • ResearchGate. (2019). Sterically Hindered 2,4,6-Tri- tert -butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals.
  • Scite. (2005). Recent Strategies for the Synthesis of Pyridine Derivatives.
  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • PMC - NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ChemRxiv. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Benchchem. Application Notes: Buchwald-Hartwig Amination Using Tri-tert-butylphosphine Tetrafluoroborate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. Overcoming steric hindrance in substituted diene reactions.
  • The Journal of Physical Chemistry A - ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.

Sources

Technical Support Center: Troubleshooting Solubility of 6-(tert-butylamino)nicotinic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-(tert-butylamino)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound during organic synthesis. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

A thorough understanding of the molecular structure is the first step in troubleshooting. The solubility of 6-(tert-butylamino)nicotinic acid is not straightforward due to its unique combination of functional groups, which impart conflicting polarity characteristics.

Q1: What are the key structural features of 6-(tert-butylamino)nicotinic acid that influence its solubility?

A1: The solubility behavior of this molecule is a classic example of competing intermolecular forces. It is best understood by considering its three primary components:

  • The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. It is acidic, with a pKa similar to other carboxylic acids (typically 4-5), meaning it can be deprotonated by a base to form a highly polar and often more soluble carboxylate salt (R-COO⁻).[1]

  • The Aminopyridine Ring: The pyridine nitrogen and the exocyclic amino group are basic centers. They can be protonated under acidic conditions to form a soluble cationic salt. The aromatic ring itself also participates in pi-stacking interactions.

  • The tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar, and lipophilic (hydrophobic) group. Its significant size creates steric hindrance and contributes to the molecule's affinity for non-polar organic solvents, while simultaneously reducing its solubility in aqueous or highly polar media.[2]

The molecule is therefore amphoteric , possessing both acidic and basic properties, and amphiphilic , with distinct hydrophilic and hydrophobic regions. This dual nature is the primary cause of the complex solubility patterns observed.

Caption: Key molecular features influencing solubility.

Section 2: General Solubility Profile & Solvent Selection

Q2: I need to dissolve 6-(tert-butylamino)nicotinic acid for analysis (e.g., NMR, LC-MS). Where should I start?

A2: For analytical purposes where solvent reactivity is not a concern, start with deuterated polar aprotic solvents.

  • DMSO-d₆: This is often the best initial choice. Its high polarity and hydrogen bond accepting capability can typically dissolve compounds like this.

  • Methanol-d₄: If the compound is not soluble enough in DMSO, methanol can be a good alternative, especially with gentle warming, as it can interact with both the acidic and basic sites.

  • DMF-d₇: Similar to DMSO, this is another strong polar aprotic solvent to consider.

Q3: What is the expected solubility in common organic solvents for synthesis?

A3: A precise, quantitative database for this specific molecule is not widely published. However, based on the principles of "like dissolves like" and data from analogous structures like nicotinic acid, we can establish a reliable qualitative profile.[3][4] Nicotinic acid itself is readily soluble in hot water and hot ethanol but insoluble in ether.[5] The addition of the tert-butyl group will generally decrease solubility in highly polar solvents (like water) and increase it in less polar organic solvents.

Solvent Class Example Solvents Expected Solubility Rationale & Comments
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic tert-butyl group limits solubility. Solubility increases significantly with heat.[5] Can be highly soluble at acidic or basic pH.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Moderate to HighGood general-purpose solvents. DMSO and DMF are particularly effective due to their high polarity.[6] ACN is less polar and may require heating.
Ethers THF, 2-MeTHF, DioxaneLow to ModerateModerate polarity. THF is a common choice, but solubility may be limited and often requires heating.
Halogenated Dichloromethane (DCM), ChloroformLowThe molecule's polarity from the -COOH and amino groups is too high for these less polar solvents.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe polar functional groups prevent dissolution in non-polar media.[5]

Section 3: Troubleshooting for Reaction Setup

Poor solubility is a frequent cause of slow or incomplete reactions.[3] If you observe suspended solids in your reaction mixture, it is a clear indicator that solubility is a limiting factor.

Q4: My reaction is sluggish. How can I improve the solubility of 6-(tert-butylamino)nicotinic acid in the reaction mixture?

A4: A systematic approach is crucial. The following workflow outlines the key strategies to enhance solubility for a synthetic reaction.

Caption: Troubleshooting workflow for poor reactant solubility.

Experimental Protocol: Co-Solvent Screening

This protocol helps identify the minimum amount of a strong co-solvent needed to achieve dissolution without drastically changing the reaction medium.

  • Preparation: In separate vials, place a known amount of 6-(tert-butylamino)nicotinic acid (e.g., 10 mg).

  • Primary Solvent: To each vial, add the primary solvent of your reaction (e.g., THF, Toluene) in a volume that matches your planned reaction concentration. The solid should remain undissolved.

  • Co-Solvent Addition: Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF, NMP). Add a co-solvent to a vial dropwise (e.g., 1-5% v/v increments), vortexing or stirring after each addition.

  • Observation: Record the minimum volume percentage of the co-solvent required to achieve complete dissolution at your desired reaction temperature.

  • Validation: Set up the reaction using the identified solvent/co-solvent mixture. Ensure the reactant is fully dissolved before adding other reagents. Compare the outcome to the original, insoluble reaction.[3]

Expert Insight: The Power of In-Situ Salt Formation

For reactions that are not sensitive to base, converting the carboxylic acid to its carboxylate salt in situ is a highly effective strategy.

  • Method: Before adding other reagents, add 1.0-1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or DBU) to the suspension of 6-(tert-butylamino)nicotinic acid in your reaction solvent (e.g., THF, DCM).

  • Mechanism: The base deprotonates the carboxylic acid, forming an ammonium carboxylate salt. This ionic species is significantly more polar than the parent acid and will often readily dissolve in moderately polar organic solvents.

  • Caution: This approach is only suitable if the resulting salt does not interfere with downstream steps and if your reagents are stable to the added base.

Section 4: Post-Reaction Work-up & Purification

The compound's amphoteric nature can be exploited during purification.

Q5: How can I use the solubility properties of 6-(tert-butylamino)nicotinic acid for purification by recrystallization?

A5: Recrystallization is an excellent method for purifying this compound, leveraging its poor solubility in some solvents and good solubility in others, especially at elevated temperatures. A mixed-solvent system is often effective.

Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude 6-(tert-butylamino)nicotinic acid in the minimum amount of hot ethanol required for complete dissolution. Ethanol is chosen as the "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot water (the "poor" solvent) dropwise until the solution becomes faintly turbid (cloudy). The goal is to reach the saturation point.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Section 5: Frequently Asked Questions (FAQs)

Q6: Can I use DMSO or DMF for my reaction? What are the potential downsides? A6: Yes, DMSO and DMF are excellent solubilizing agents.[6] However, be aware of their high boiling points (DMSO: 189 °C, DMF: 153 °C), which can make them very difficult to remove during work-up. They are also known to decompose at high temperatures or in the presence of strong acids/bases. Use them when necessary, but be prepared for a more challenging purification.

Q7: The material won't dissolve even with heating in my chosen solvent. What's next? A7: Refer back to the troubleshooting workflow. If heating and co-solvents fail, pH modification (in-situ salt formation) is the most powerful remaining technique, provided it is compatible with your reaction chemistry. If none of these are viable, you must reconsider your primary solvent choice entirely.

Q8: How does the purity of 6-(tert-butylamino)nicotinic acid affect its observed solubility? A8: Impurities can significantly impact solubility. Insoluble non-polar impurities may remain suspended, while highly polar, ionic impurities (like inorganic salts from a previous step) can alter the required solvent polarity for dissolution. Always ensure you are starting with material of known purity. If you suspect impurities, an initial purification by recrystallization or a simple filtration of a suspension might be necessary.

References

  • Journal of Emerging Technologies and Innovative Research. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • Chimie-online. (2025, January 22). Analysis of carboxylic acids: methods and challenges. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Thermal Decarboxylation of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected yield losses and byproduct formation when working with pyridinecarboxylic acids. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind the thermal decarboxylation of nicotinic acids and providing field-proven, self-validating protocols to preserve structural integrity during your workflows.

Part 1: Mechanistic Understanding (FAQs)

Q: Why does nicotinic acid undergo decarboxylation so readily during heating? A: The susceptibility of nicotinic acid (Vitamin B3) to decarboxylation is fundamentally rooted in the electron-withdrawing nature of the pyridine ring. During heating, the nitrogen atom in the aromatic ring acts as an electron sink. This stabilizes the formation of a transient ylide or zwitterionic intermediate following the cleavage of the C-C bond and the subsequent loss of the carboxyl group as CO₂.

While pure nicotinic acid requires 1 to quantitatively degrade into pyridine[1], related ortho-substituted derivatives like pyridinedicarboxylic acid (quinolinic acid) readily decarboxylate at2[2]. Furthermore, the presence of transition metals significantly lowers the activation energy for this cleavage. For example, 3 can drive decarboxylation at temperatures as low as 115°C[3], and 4 in strongly oxidizing environments promote rapid pyridine formation[4].

Mechanism NA Nicotinic Acid (Stable at RT) Heat Thermal Stress (>150°C) / Metals NA->Heat Heating Zwitterion Zwitterionic Intermediate Heat->Zwitterion Proton Shift Products Pyridine + CO2 (Degradation) Zwitterion->Products C-C Cleavage

Logical flow of thermal decarboxylation of nicotinic acid into pyridine.

Part 2: Preventive Strategies & Data Presentation

Q: I am performing an amide coupling with nicotinic acid, but my yields are low due to pyridine byproduct formation. How can I prevent this? A: To prevent decarboxylation during synthetic workflows, you must manipulate the thermodynamic environment to disfavor C-C bond cleavage:

  • Strict Temperature Control: Maintain reaction temperatures strictly below 100°C. For activation steps, substitute thermal activation with chemical activation by utilizing highly reactive coupling reagents that operate efficiently at 5[5].

  • Eliminate Transition Metals: Trace metals coordinate with the carboxylate and the pyridine nitrogen, stabilizing the transition state for CO₂ loss. Ensure metal-free conditions or use chelating agents (like EDTA) during workup.

  • pH Modulation: The zwitterionic form of nicotinic acid is highly susceptible to decarboxylation. Operating under basic conditions to form the stable nicotinate anion prevents the proton shifts required for CO₂ expulsion.

Table 1: Thermal Stability and Decarboxylation Triggers for Pyridinecarboxylic Acids
Compound / ConditionTemperature ThresholdPrimary Degradation ProductKey Catalyst / Trigger
Nicotinic Acid (Neat)> 200°CPyridineHigh Thermal Stress
Pyridinedicarboxylic Acid (Aqueous)150°C - 250°CNicotinic AcidHigh-Temperature Liquid Water
Nicotinic Acid (Metal-Catalyzed)> 115°CPyridineCopper Chromite
Nicotinic Acid (Oxidative)VariablePyridineCo²⁺ / Strong Oxidants

Part 3: Experimental Protocol

Workflow: Low-Temperature Amide Coupling of Nicotinic Acid

This self-validating protocol ensures the structural integrity of the nicotinic acid core by substituting thermal activation with chemical activation (HATU). By strictly monitoring for the absence of pyridine via TLC/LC-MS, the system validates the efficacy of the temperature control.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add nicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Cooling (Critical Step): Cool the reaction mixture to exactly 0°C using an ice-water bath. This thermodynamic control is mandatory to mitigate the risk of decarboxylation[5].

  • Chemical Activation: Add the coupling agent (HATU, 1.1 eq) and a non-nucleophilic base (DIPEA, 2.0 eq) to the cooled solution. Stir for 15 minutes to form the active ester.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains at 0°C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of a mass peak corresponding to pyridine (m/z 79.1) validates that decarboxylation has been successfully prevented.

  • Workup: Quench the reaction with a mild aqueous wash (saturated ammonium chloride), extract with an organic solvent, and concentrate under reduced pressure at a low temperature (<40°C bath temperature).

Workflow Start Start Reaction with Nicotinic Acid CheckTemp Is T > 100°C? Start->CheckTemp ReduceTemp Cool to 0°C - 25°C Use HATU/EDC CheckTemp->ReduceTemp Yes CheckMetal Are Transition Metals Present? CheckTemp->CheckMetal No Degradation High Risk of Decarboxylation CheckTemp->Degradation Ignored ReduceTemp->CheckMetal RemoveMetal Use Metal-Free Conditions CheckMetal->RemoveMetal Yes Proceed Proceed with High Yield CheckMetal->Proceed No RemoveMetal->Proceed

Troubleshooting workflow for optimizing nicotinic acid reactions to prevent decarboxylation.

References

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.
  • Preparation of Pyridine. Sciencemadness Discussion Board. Available at:[Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at:[Link]

  • Pyridine : Decarboxylation of Niacin. YouTube. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 6-Chloronicotinic Acid Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the amination of 6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Buchwald-Hartwig amination of 6-chloronicotinic acid. What are the most critical initial parameters to investigate?

A1: Low conversion in the Buchwald-Hartwig amination of this substrate is a common challenge and typically points to issues with the catalytic system. The triumvirate of palladium precursor, phosphine ligand, and base is where you should focus your initial troubleshooting efforts.[1][2]

  • Catalyst and Ligand System: The choice of ligand is paramount. For electron-deficient heteroaryl chlorides like 6-chloronicotinic acid, bulky and electron-rich biarylphosphine ligands are often necessary to facilitate the key steps of oxidative addition and reductive elimination.[3] Consider using pre-formed palladium-ligand complexes to ensure consistent and reliable catalyst activation.

  • Base Selection: The base not only facilitates the deprotonation of the amine but also influences the solubility of the starting material and the stability of the catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, potentially requiring higher reaction temperatures.[1][2]

  • Solvent and Temperature: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.[4][5] Ensure your solvent is rigorously dried, as water can poison the catalyst. These reactions often necessitate elevated temperatures, generally in the 80-110 °C range, to achieve a reasonable reaction rate.

Q2: Can I use Nucleophilic Aromatic Substitution (SNAr) as an alternative to a palladium-catalyzed reaction for the amination of 6-chloronicotinic acid?

A2: Yes, SNAr is a viable and often simpler alternative, as the pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack.[6][7] However, the success of an SNAr reaction is highly dependent on several factors:

  • Nucleophilicity of the Amine: Stronger amine nucleophiles will favor the SNAr pathway. The reaction may be sluggish or fail with weakly nucleophilic amines.

  • Reaction Conditions: SNAr reactions on chloro-heterocycles often require elevated temperatures and polar aprotic solvents like DMF or DMSO to proceed efficiently.[6]

  • Substrate Activation: While the pyridine ring is activating, the presence of the carboxylic acid group (or its carboxylate form under basic conditions) can influence the electronic properties of the ring.

For a comparative overview of Buchwald-Hartwig and SNAr, consider the following:

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Requires a palladium catalyst and a phosphine ligand.Typically uncatalyzed.
Substrate Scope Generally broader, tolerating a wider range of amines.[8][9]More limited by the nucleophilicity of the amine.
Reaction Conditions Often requires strictly anhydrous conditions.Less sensitive to trace amounts of water.
Cost & Complexity Higher cost and more complex setup due to the catalyst system.Lower cost and simpler experimental setup.

Troubleshooting Guide

Problem 1: Low Yield in Buchwald-Hartwig Amination

Q1.1: I'm using a standard palladium precursor and ligand, but my yield is still low. What should I investigate next?

A1.1: Beyond the initial catalyst choice, several factors can lead to low yields. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Buchwald-Hartwig Yield

start Low Yield Observed reagent_quality Verify Reagent Quality - Amine purity - 6-Chloronicotinic acid purity - Solvent anhydrous? - Base quality start->reagent_quality catalyst_system Optimize Catalyst System - Ligand-to-palladium ratio (1.5:1 to 2:1) - Use a pre-catalyst - Degas reaction mixture thoroughly reagent_quality->catalyst_system Reagents OK success Improved Yield reagent_quality->success Impurity Found reaction_params Adjust Reaction Parameters - Increase temperature - Increase reaction time - Check concentration catalyst_system->reaction_params System Optimized catalyst_system->success Improvement Seen base_effect Evaluate Base - Switch to a stronger/weaker base - Check solubility of the base reaction_params->base_effect No Improvement reaction_params->success Improvement Seen workup_issue Investigate Workup - Product precipitation? - Emulsion formation? - pH adjustment base_effect->workup_issue No Improvement base_effect->success Improvement Seen workup_issue->success Product Recovered

Caption: A systematic workflow for troubleshooting low yields in the Buchwald-Hartwig amination of 6-chloronicotinic acid.

Q1.2: I suspect my carboxylic acid starting material is interfering with the reaction. How can this happen and what can I do?

A1.2: The carboxylic acid functionality can indeed complicate the reaction in several ways:

  • Reaction with the Base: The carboxylic acid will be deprotonated by the base, consuming at least one equivalent. It's crucial to account for this in your stoichiometry and use an excess of the base.

  • Solubility Issues: The resulting carboxylate salt of 6-chloronicotinic acid may have different solubility in the reaction solvent compared to the free acid, potentially affecting reaction rates.

  • Coordination to Palladium: The carboxylate group could potentially coordinate to the palladium center, which may influence the catalytic activity.[4][10]

Solutions:

  • Esterification: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[11] This prevents the aforementioned issues. The ester can then be hydrolyzed back to the carboxylic acid after the amination.

  • Use of Excess Base: If you wish to proceed with the free acid, ensure you use enough base to both deprotonate the carboxylic acid and participate in the catalytic cycle. A common starting point is 2.5-3.0 equivalents of base.

Q1.3: I'm observing a significant amount of a side product that appears to be nicotinic acid. What is happening?

A1.3: This side product is likely due to hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[8][12]

Causes and Mitigation of Hydrodehalogenation:

CauseExplanationMitigation Strategy
β-Hydride Elimination An intermediate palladium-hydride species can form and reductively eliminate with the aryl halide, leading to the hydrodehalogenated product.Choose a ligand that promotes faster reductive elimination of the desired product. Bulky, electron-rich ligands are often effective.
Water in the Reaction Water can be a source of protons for the hydrodehalogenation pathway.Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.
Amine as a Hydride Source Some amines, particularly those with α-hydrogens, can undergo β-hydride elimination after coordination to the palladium center.This is less common with primary anilines but can be a factor with certain alkylamines.
Problem 2: Side Reactions and Purification

Q2.1: Besides hydrodehalogenation, what other side reactions should I be aware of?

A2.1: Another potential side reaction, especially at higher temperatures, is decarboxylation . Nicotinic acid and its derivatives can lose CO₂ under harsh conditions.[5][8][13][14]

Mitigation of Decarboxylation:

  • Keep the reaction temperature as low as possible while still achieving a reasonable conversion rate.

  • Avoid excessively strong bases or prolonged reaction times at high temperatures if decarboxylation is observed.

Q2.2: My product, 6-aminonicotinic acid, is difficult to purify. What strategies can I employ?

A2.2: 6-Aminonicotinic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This can make purification challenging.

  • Acid-Base Extraction: You can try to dissolve the crude product in a dilute aqueous base (like NaHCO₃ or Na₂CO₃) and wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic organic impurities. Then, carefully acidify the aqueous layer with a dilute acid (like HCl) to the isoelectric point (around pH 3-4) to precipitate the purified product.[15]

  • Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective.

  • Column Chromatography: If the product is not amenable to crystallization, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or a few drops of acetic acid, may be necessary to prevent streaking.[15]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 6-Chloronicotinic Acid

This is a general protocol and may require optimization for specific amines.

Materials:

  • 6-Chloronicotinic acid

  • Amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.5 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 6-chloronicotinic acid (1.0 mmol) and the amine (1.2 mmol) to the tube under a positive flow of inert gas.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Dilute with water and adjust the pH to ~9 with an aqueous base. Wash with ethyl acetate to remove non-polar impurities.

  • Adjust the aqueous layer to pH ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Ar_Amine Amine Coordination (R₂NH) PdII_Ar_Amido L_nPd(II)(Ar)(NR₂) PdII_Ar_Amine->PdII_Ar_Amido Deprotonation (+Base, -BaseH⁺X⁻) PdII_Ar_Amido->Pd0 Product Ar-NR₂ PdII_Ar_Amido->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2026, from [Link]

  • Shen, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. PMC. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • Polack, D. C., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem.
  • Request PDF. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved March 7, 2026, from [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Semantic Scholar. (1997, July 7). Palladium-catalyzed amination of aryl chlorides. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved March 7, 2026, from [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). MY8800121A - Process for producing 6-aminonicotinic acid.
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • PubMed. (n.d.). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved March 7, 2026, from [Link]

  • PubMed. (2004, August 19). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Retrieved March 7, 2026, from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, February 27). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, April 30). Palladium-Catalyzed Reactions. Retrieved March 7, 2026, from [Link]

  • PubMed. (2023, June 1). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • OSTI.gov. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Retrieved March 7, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 24 Sodium Chlorate.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • YouTube. (2020, December 18). Lecture for Lesson VI.19: Decarboxylation and Synthetic Applications. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6-(tert-butylamino)nicotinic Acid: 1H NMR Spectroscopy and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the spectroscopic and chromatographic techniques used to characterize 6-(tert-butylamino)nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the nuances of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural confirmation and explore alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical methodologies applicable to this class of compounds.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the structural clarification of small organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 6-(tert-butylamino)nicotinic acid, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its synthesis and the identification of potential impurities.

Predicted ¹H NMR Spectrum of 6-(tert-butylamino)nicotinic Acid

While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established chemical shift principles and data from analogous structures, provides a robust framework for analysis. The predicted spectrum of 6-(tert-butylamino)nicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit the following key features:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-2 (Pyridine)~8.5 - 8.7Doublet (d)1HThis proton is ortho to the carboxylic acid and is expected to be the most downfield of the aromatic protons due to the electron-withdrawing nature of the carboxyl group and the nitrogen atom in the pyridine ring.
H-4 (Pyridine)~7.8 - 8.0Doublet of doublets (dd)1HThis proton is coupled to both H-2 and H-5.
H-5 (Pyridine)~6.7 - 6.9Doublet (d)1HThis proton is ortho to the electron-donating tert-butylamino group, leading to a significant upfield shift compared to the other aromatic protons.
NH (Amino)Variable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.[1][2] In many cases, it may appear as a broad signal and can be confirmed by D₂O exchange.
C(CH₃)₃ (tert-Butyl)~1.3 - 1.5Singlet (s)9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic and easily identifiable feature in the spectrum.[3]
COOH (Carboxylic Acid)>12Broad Singlet (br s)1HThe carboxylic acid proton is typically very broad and appears far downfield. Its presence can also be confirmed by D₂O exchange.

Rationale for Predicted Chemical Shifts:

The electron-withdrawing carboxylic acid group at the 3-position and the nitrogen atom in the pyridine ring deshield the adjacent protons (H-2 and H-4), shifting them downfield. Conversely, the electron-donating tert-butylamino group at the 6-position shields the adjacent proton (H-5), causing an upfield shift. The tert-butyl group itself, being an alkyl group, will resonate in the upfield region.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 6-(tert-butylamino)nicotinic acid for ¹H NMR analysis to ensure the acquisition of a high-resolution spectrum.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 6-(tert-butylamino)nicotinic acid prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required for qNMR prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire the 1H NMR spectrum acq2->acq3 acq4 Optimize acquisition parameters (e.g., number of scans, relaxation delay) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals proc2->proc3 proc4 Assign peaks and determine coupling constants proc3->proc4 proc5 Perform qNMR analysis if applicable proc4->proc5

Caption: A streamlined workflow for the ¹H NMR analysis of 6-(tert-butylamino)nicotinic acid.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 6-(tert-butylamino)nicotinic acid sample.[2]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.[2][4] Gently vortex or sonicate to ensure complete dissolution.

  • Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), add a known amount of an internal standard. The internal standard should be a compound with a simple spectrum that does not overlap with the analyte signals.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration.

    • Integrate all the signals corresponding to the analyte and the internal standard (if used).

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the cornerstone for structural confirmation, other analytical techniques provide complementary information, particularly for purity assessment and quantification in complex matrices.

Comparison of Analytical Methodologies

G cluster_main Analytical Techniques for 6-(tert-butylamino)nicotinic acid NMR ¹H NMR Spectroscopy + Structural Elucidation + Quantitative Analysis (qNMR) + Non-destructive - Lower Sensitivity - Higher Equipment Cost HPLC HPLC-UV/MS + High Sensitivity + Excellent for Purity + Quantitative Analysis - Destructive - Requires Reference Standards NMR->HPLC Complementary for Purity & Quantification GCMS GC-MS + High Sensitivity & Specificity + Separation of Volatile Impurities - Requires Derivatization - Destructive HPLC->GCMS Orthogonal Separation Mechanisms GCMS->NMR Confirmatory for Volatile Impurities

Caption: A comparative overview of analytical techniques for 6-(tert-butylamino)nicotinic acid.

Technique Principle Strengths Limitations Application for 6-(tert-butylamino)nicotinic acid
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural elucidation, quantitative analysis without a specific reference standard (qNMR), non-destructive.[6][7]Lower sensitivity compared to chromatographic methods, higher instrument cost.Primary method for structural confirmation and absolute purity determination.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution, excellent for purity profiling and detecting non-volatile impurities, well-established quantitative methods.[8]Destructive, typically requires a reference standard of the same substance for quantification.Ideal for routine purity analysis, monitoring reaction progress, and quantifying the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.Requires the analyte to be volatile or derivatized to increase volatility, destructive.[9]Useful for detecting volatile residual solvents or impurities from the synthesis, but would require derivatization of the carboxylic acid and amino groups.[10]
Experimental Considerations for Alternative Techniques
  • HPLC: A reversed-phase C18 column is commonly used for the analysis of nicotinic acid and its derivatives.[7] The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[4][6] UV detection at a wavelength around 260-265 nm is suitable for the pyridine chromophore.[7] For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is advantageous.[11]

  • GC-MS: Direct analysis of 6-(tert-butylamino)nicotinic acid by GC-MS is challenging due to its low volatility and the presence of polar functional groups. Derivatization is necessary to convert the carboxylic acid and the secondary amine into more volatile esters and amides, respectively. Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents.

Conclusion and Recommendations

For the comprehensive characterization of 6-(tert-butylamino)nicotinic acid, a multi-faceted analytical approach is recommended. ¹H NMR spectroscopy stands as the indispensable tool for initial structural verification and can be extended to provide an accurate assessment of absolute purity through qNMR. For routine quality control and the detection of non-volatile impurities, HPLC with UV or MS detection is the method of choice due to its high sensitivity and throughput. GC-MS, although requiring derivatization, can be a valuable technique for identifying and quantifying any volatile impurities that may be present. The synergistic use of these techniques provides a robust and reliable analytical workflow for ensuring the identity, purity, and quality of 6-(tert-butylamino)nicotinic acid in research and development settings.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Planta Medica, 80(15), 1258–1265. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • University College London. (2022, August 16). Sample Preparation. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • PeerJ. 1 NMR spectra and HPLC chromatograms. [Link]

  • Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2049. [Link]

  • Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 151-156.
  • Exposome-Explorer. Nicotinic acid (T3D2841). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

Sources

A Comparative Guide to the Characteristic ¹H NMR Coupling Constants of 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For scientists working with pyridine derivatives, a class of compounds prevalent in pharmaceuticals and agrochemicals, a deep understanding of their NMR spectral features is paramount. This guide provides a comprehensive comparison of the characteristic proton-proton (¹H-¹H) coupling constants in 2,5-disubstituted pyridines, offering experimental data and insights into the influence of substituent effects.

The Significance of J-Coupling in Pyridine Ring Systems

The multiplicity and resolution of signals in a ¹H NMR spectrum are governed by through-bond spin-spin coupling (J-coupling) between neighboring protons. In a 2,5-disubstituted pyridine ring, three key coupling constants define the relationships between the remaining protons at positions 3, 4, and 6:

  • ³J(H3,H4) (ortho coupling): The coupling between vicinal protons on adjacent carbons.

  • ⁴J(H4,H6) (meta coupling): A four-bond coupling between protons separated by one carbon and the nitrogen atom.

  • ⁵J(H3,H6) (para coupling): A five-bond long-range coupling across the pyridine ring.

The magnitudes of these coupling constants are highly sensitive to the electronic and steric nature of the substituents at positions 2 and 5, providing valuable structural information.

Comparative Analysis of Coupling Constants

The following table summarizes experimentally observed ¹H-¹H coupling constants for a series of 2,5-disubstituted pyridines, categorized by the electronic nature of the substituents. This data, compiled from various literature sources, illustrates the predictable trends that can aid in spectral assignment and structure verification.

2-Substituent (R²)5-Substituent (R⁵)³J(H3,H4) (Hz)⁴J(H4,H6) (Hz)⁵J(H3,H6) (Hz)
Electron-Donating Electron-Donating
-OCH₃-NH₂Data not explicitly foundData not explicitly foundData not explicitly found
-CH₃-CH₂CH₃Data not explicitly foundData not explicitly foundData not explicitly found
Electron-Donating Electron-Withdrawing
-NH₂-NO₂Data not explicitly foundData not explicitly foundData not explicitly found
-OCH₃-CNData not explicitly foundData not explicitly foundData not explicitly found
Electron-Withdrawing Electron-Donating
-Cl-NH₂Data not explicitly foundData not explicitly foundData not explicitly found
-Br-CH₃Data not explicitly foundData not explicitly foundData not explicitly found
Electron-Withdrawing Electron-Withdrawing
-Cl-NO₂Data not explicitly foundData not explicitly foundData not explicitly found
-CN-CNData not explicitly foundData not explicitly foundData not explicitly found
Aromatic/Alkyl Aromatic/Alkyl
-C₆H₅-C(O)C₆H₅~8.0~2.0~0.8

Experimental Protocol for the Determination of Coupling Constants

Accurate determination of coupling constants requires high-resolution NMR spectroscopy. The following is a generalized protocol for acquiring and analyzing the ¹H NMR spectrum of a 2,5-disubstituted pyridine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,5-disubstituted pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
  • Ensure the solvent is free of residual protonated impurities that may interfere with the signals of interest.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the deuterated solvent contains a calibrated residual peak.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
  • Optimize the spectral width to encompass all proton signals, typically from 0 to 10 ppm for most organic compounds.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to obtain accurate integrations.
  • Apply appropriate window functions (e.g., exponential or Gaussian) to enhance resolution or sensitivity as needed.

3. Spectral Analysis and Extraction of Coupling Constants:

  • Process the Free Induction Decay (FID) with Fourier transformation.
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.
  • Identify the signals corresponding to the pyridine ring protons (H3, H4, and H6). These typically appear as a doublet (H6), a doublet of doublets (H4), and a doublet (H3).
  • Measure the distance in Hertz (Hz) between the split peaks of each multiplet to determine the coupling constants. For a doublet of doublets, two different J-values will be extracted.
  • Utilize the reciprocal nature of coupling (J_AB = J_BA) to confirm assignments. For example, the ortho coupling ³J(H3,H4) should be measurable from both the H3 and H4 signals.

Visualizing Coupling Pathways and Experimental Workflow

To further clarify the relationships between the protons in a 2,5-disubstituted pyridine and the process of determining their coupling constants, the following diagrams are provided.

Caption: Key proton-proton coupling interactions in a 2,5-disubstituted pyridine ring.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Dissolve in deuterated solvent C Data Processing (FT, Phasing) B->C Acquire FID D Spectral Analysis C->D Generate Spectrum E Extraction of J-values D->E Identify multiplets F Structural Confirmation E->F Compare with expected values

Caption: Experimental workflow for determining coupling constants in 2,5-disubstituted pyridines.

Conclusion and Future Outlook

The analysis of ¹H-¹H coupling constants is a powerful method for the structural confirmation of 2,5-disubstituted pyridines. The values of ³J(H3,H4), ⁴J(H4,H6), and ⁵J(H3,H6) are influenced by the electronic and steric nature of the substituents, providing a fingerprint for a given substitution pattern. While this guide provides a foundational understanding and some experimental data, a more extensive and systematic study across a broader range of substituents would be invaluable to the scientific community. Such a study would enable the development of more precise predictive models for coupling constants in this important class of heterocyclic compounds, further empowering researchers in the fields of medicinal chemistry and materials science.

References

While a comprehensive list of all sources containing NMR data for 2,5-disubstituted pyridines is extensive, the following references provide examples of the synthesis and characterization of such compounds, from which coupling constant data can be extracted.

  • A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 2019.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 2020.

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 2023.

A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butylamino Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of isomeric compounds is a critical analytical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a powerful tool, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth comparison of the predicted and observed fragmentation behaviors of tert-butylamino pyridine isomers (2-, 3-, and 4-substituted), synthesizing fundamental principles of mass spectrometry with experimental data from closely related analogs to provide a robust framework for their differentiation.

The Decisive Role of the Tert-butyl Group: A Primary Fragmentation Driver

The fragmentation of tert-butylamino pyridines is overwhelmingly directed by the bulky and sterically strained tert-butyl group. Under electron ionization, the initial molecular ion (M+•) is formed. The most favorable and characteristic fragmentation pathway across all isomers involves the α-cleavage of a methyl radical (•CH₃) from the tert-butyl group. This is a well-established fragmentation pattern for molecules containing a tert-butyl substituent.[1][2]

This process is energetically favorable because it results in the formation of a stable, resonance-delocalized secondary carbocation. The loss of a 15 Da methyl group leads to a prominent M-15 peak, which is often the base peak or one of the most intense signals in the spectrum. Experimental data for 4-tert-butylpyridine, a close structural analog, confirms that the loss of a methyl radical is the dominant initial fragmentation step.[1]

Caption: Primary α-cleavage of a methyl radical.

Isomeric Differentiation: The Influence of Substitution Position

While the initial loss of a methyl radical is common to all three isomers, the position of the tert-butylamino group on the pyridine ring is expected to introduce subtle yet significant differences in subsequent fragmentation pathways and the relative abundances of key fragment ions.

2-tert-butylamino Pyridine

The proximity of the substituent to the ring nitrogen in the 2-position can lead to unique interactions, often referred to as "ortho effects." Following the initial M-15 fragmentation, the resulting ion may undergo rearrangements involving the amino proton and the pyridine nitrogen, potentially stabilizing the fragment and influencing subsequent losses.

4-tert-butylamino Pyridine

In the 4-substituted isomer, the tert-butylamino group is electronically conjugated with the pyridine nitrogen. This electronic communication can further stabilize the [M-CH₃]⁺ ion, likely making this peak particularly intense in the mass spectrum of 4-tert-butylamino pyridine. Studies on 4-t-butylpyridine have shown that after the initial methyl loss, the resulting ion can undergo further fragmentation, including the elimination of ethylene, which involves complex rearrangements.[1]

3-tert-butylamino Pyridine

The 3-position lacks the direct ortho interaction of the 2-isomer and the direct conjugation of the 4-isomer. Consequently, while the primary M-15 fragmentation will still dominate, the subsequent fragmentation of the [M-CH₃]⁺ ion may proceed through different pathways compared to its isomers, potentially leading to a more distinct fingerprint in the lower mass region of the spectrum.

Summary of Key Diagnostic Fragments

The following table summarizes the predicted key ions for the differentiation of tert-butylamino pyridine isomers based on established fragmentation principles. The molecular weight of tert-butylamino pyridine (C₉H₁₄N₂) is 150.22 g/mol .

Ion DescriptionPredicted m/z2-Isomer3-Isomer4-IsomerRationale
Molecular Ion150Present, low to moderate intensityPresent, low to moderate intensityPresent, low to moderate intensityThe initial radical cation formed by EI.
Loss of Methyl135High Intensity (Base Peak) High Intensity (Base Peak) High Intensity (Base Peak) Facile α-cleavage to form a stable secondary carbocation. This is the primary and most indicative fragmentation.
Tert-butyl Cation57Moderate IntensityModerate IntensityModerate IntensityCleavage of the C-N bond, forming the highly stable tert-butyl cation (C₄H₉⁺).[3]
Aminopyridine Cation94Moderate IntensityModerate IntensityModerate IntensityCleavage of the C-N bond, with the charge retained on the aminopyridine fragment.
Pyridine Ring Fragments< 94VariableVariableVariableSubsequent fragmentation of the pyridine ring, potentially involving loss of HCN (27 Da), can offer isomer-specific fingerprints.

Proposed Fragmentation Pathways

The fragmentation of tert-butylamino pyridines can be visualized as a series of competing and sequential reactions originating from the molecular ion. The dominant pathway is the loss of a methyl radical, followed by potential rearrangements and further fragmentation of the pyridine-containing ion.

Fragmentation_Workflow cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M+•) m/z 150 M_minus_15 [M - CH₃]⁺ m/z 135 M->M_minus_15  - •CH₃ (α-cleavage) tBu_cation [C₄H₉]⁺ m/z 57 M->tBu_cation  - •C₅H₅N₂ (C-N Cleavage) amino_pyr [C₅H₆N₂]⁺• m/z 94 M->amino_pyr  - C₄H₈ (C-N Cleavage + H transfer) ring_fragments Pyridine Ring Fragments (e.g., [M-CH₃-HCN]⁺) m/z 108 M_minus_15->ring_fragments  - HCN

Caption: General fragmentation workflow for tert-butylamino pyridines.

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To ensure the generation of reproducible and high-quality mass spectra for the comparative analysis of tert-butylamino pyridine isomers, the following protocol is recommended. This protocol is based on standard methodologies for the analysis of volatile heterocyclic compounds.[4][5]

1. Instrumentation

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent GC-MSD or equivalent, is recommended for sample introduction and analysis.

  • Ionization Method: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

2. Sample Preparation

  • Prepare a dilute solution of the tert-butylamino pyridine isomer (approx. 100 µg/mL) in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Ensure the sample is fully dissolved before injection.

3. GC-MS Parameters

  • Injection:

    • Injector Type: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Energy: 70 eV. This is the standard energy for EI, as it produces consistent and extensive fragmentation, facilitating library matching and structural interpretation.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the tert-butylamino pyridine isomer.

  • Identify the molecular ion (M+•) and key fragment ions (e.g., M-15, m/z 57, m/z 94).

  • Compare the relative intensities of these key ions across the different isomers to identify diagnostic differences.

Conclusion

The mass spectral fragmentation of tert-butylamino pyridines is primarily characterized by the facile loss of a methyl radical (M-15) from the tert-butyl group, a pathway that yields a highly stable cation and typically results in the base peak of the spectrum. While this dominant initial fragmentation is common across the 2-, 3-, and 4-isomers, careful analysis of secondary fragmentation pathways and the relative abundances of ions resulting from C-N bond cleavage and subsequent pyridine ring fissions can provide the necessary data for their successful differentiation. This guide provides a predictive framework and a robust experimental protocol to aid researchers in the structural characterization of this important class of molecules.

References

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Retrieved from [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Inst. Phys. Conf. Ser. No 114: Section 4 - Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-tert-Butylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Vaia. (n.d.). Q41P Question. The mass spectrum of t... Retrieved from [Link]

  • Semantic Scholar. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

  • S.A.F. College of Pharmacy. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

  • NIST. (n.d.). N-Butyl-tert-butylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,6-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Guide: 6-tert-Butylamino vs. 6-Amino Nicotinic Acid in Drug Design

[1]

Executive Summary: The Strategic Choice

In medicinal chemistry, the modification of a solvent-exposed primary amine to a bulky, lipophilic secondary amine is a classic "magic methyl" (or in this case, "magic t-butyl") strategy.

  • 6-Amino Nicotinic Acid (6-ANA): The "Polar Scaffold."[1] High polarity, low permeability, and high metabolic liability (N-acetylation). It is best used when water solubility is required or when the amino group must participate in specific hydrogen bonding networks without steric hindrance.[1]

  • 6-tert-Butylamino Nicotinic Acid (6-tBu-ANA): The "Lipophilic Anchor."[1] Significant increase in lipophilicity (+2 log units), metabolic shielding of the nitrogen, and the ability to fill hydrophobic pockets (the "molecular anchor" effect).

Physicochemical Profile & Data Comparison

The most critical differentiator between these two agents is lipophilicity (LogP) and steric bulk . The tert-butyl group transforms the molecule from a water-soluble fragment into a membrane-permeable moiety.[1]

Table 1: Comparative Physicochemical Data
Property6-Amino Nicotinic Acid (6-ANA)6-tert-Butylamino Nicotinic Acid (6-tBu-ANA)Impact on Drug Design
CAS Number 3167-49-51019387-69-9
Formula C₆H₆N₂O₂C₁₀H₁₄N₂O₂
Mol.[1][2][3][4][5][6][7][8] Weight 138.12 g/mol 194.23 g/mol t-Bu adds mass but remains within fragment rules (<200).[1]
cLogP (Predicted) ~0.2 - 0.5~1.99 - 2.10Critical: t-Bu increases permeability and blood-brain barrier (BBB) penetration potential.[1]
TPSA ~80 Ų~62 ŲLower TPSA in t-Bu variant improves oral bioavailability.[1]
H-Bond Donors 2 (Primary Amine)2 (Sec.[1] Amine + Acid)t-Bu removes one donor, reducing desolvation penalty.[1]
pKa (Pyridine N) ~3.8~4.2t-Bu (+I effect) slightly increases basicity of the ring nitrogen.[1]
Metabolic Risk High (N-Acetylation)Low (Steric Shielding)t-Bu blocks NAT1/NAT2 conjugation.[1]

Analyst Insight: The shift in LogP from ~0.2 to ~2.0 is massive. If your lead compound is too polar to cross cell membranes, swapping 6-ANA for 6-tBu-ANA is a high-probability fix.[1]

Mechanistic SAR & Biological Implications[1][8][9]

A. The "Steric Anchor" Effect

The tert-butyl group is not merely a passive lipophilic ball; it is a rigid, spherical substituent.

  • Mechanism: In 6-tBu-ANA, the bulky group forces the amino substituent to twist slightly out of plane or lock into a specific conformation to minimize steric clash with the pyridine ring protons (peri-interaction).

  • Binding: If the target protein possesses a hydrophobic pocket (e.g., the ATP-binding site of a kinase or an allosteric GPCR pocket), the tert-butyl group acts as an anchor, displacing water and providing significant entropic gain.

  • Contraindication: If the binding site is narrow or highly polar, the tert-butyl group will abolish activity due to steric clash.

B. Metabolic Stability (The Shielding Effect)

Primary aminopyridines (like 6-ANA) are frequent substrates for N-acetyltransferases (NAT1/NAT2) .[1] Acetylation neutralizes the amine and often leads to rapid renal clearance or toxic metabolites.[1]

  • 6-ANA: Vulnerable to rapid acetylation.[1]

  • 6-tBu-ANA: The bulky tert-butyl group sterically hinders the approach of the acetyl-CoA cofactor, effectively "shielding" the nitrogen from conjugation.[1] This often extends the half-life (

    
    ) of the final drug molecule.
    

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting between these two building blocks based on SAR requirements.

SAR_Decision_TreeStartLead Optimization:Nicotinic Acid ScaffoldDecision1Is the lead compoundtoo polar (Low LogP)?Start->Decision1Branch_PolarYes (Need Permeability)Decision1->Branch_PolarLogP < 1Branch_SolubleNo (Need Solubility)Decision1->Branch_SolubleLogP > 3Decision2Is there a hydrophobicpocket near the N-terminus?Branch_Polar->Decision2Result_AminoSelect:6-Amino Nicotinic Acid(High Solubility, H-Bonding)Branch_Soluble->Result_AminoResult_tBuSelect:6-tert-Butylamino Nicotinic Acid(High LogP, Metabolic Shield)Decision2->Result_tBuYes (Anchor Effect)Decision2->Result_AminoNo (Steric Clash)

Figure 1: SAR Decision Tree for selecting between 6-ANA and 6-tBu-ANA based on lipophilicity and binding site topology.

Experimental Protocols

Protocol A: Differential Solubility & Lipophilicity Assessment

To empirically verify the "Anchor Effect" before committing to synthesis, use this shake-flask protocol.

Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4).

  • Preparation:

    • Prepare a saturated solution of octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Dissolve 1 mg of 6-ANA in 1 mL of the PBS phase (Stock A).

    • Dissolve 1 mg of 6-tBu-ANA in 1 mL of the Octanol phase (Stock B) (Note: 6-tBu-ANA may dissolve poorly in pure PBS).[1]

  • Equilibration:

    • Mix 1 mL of Stock A with 1 mL of pre-saturated Octanol.[1]

    • Mix 1 mL of Stock B with 1 mL of pre-saturated PBS.

    • Vortex both mixtures vigorously for 5 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the aqueous and organic layers.[1]

    • Analyze via HPLC-UV (254 nm).

    • Calculation:

      
      .
      
  • Expected Result:

    • 6-ANA will show LogD

      
       -0.5 to 0.2 (Aqueous preference).[1]
      
    • 6-tBu-ANA will show LogD

      
       1.8 to 2.1 (Organic preference).[1]
      
Protocol B: Amide Coupling (General Procedure)

Since these are carboxylic acids, they are typically coupled to amines to form amides. The steric bulk of 6-tBu-ANA does not significantly hinder the reactivity of the carboxylic acid, as it is distant from the reaction center.[1]

  • Activation: Dissolve 1.0 eq of 6-tBu-ANA in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes.

    • Note: The solution should remain clear. If using 6-ANA, solubility in DMF may be lower; gentle heating (40°C) may be required.

  • Coupling: Add 1.1 eq of the target amine.[1] Stir at RT for 2-4 hours.[1]

  • Workup: Dilute with EtOAc. Wash with 1N HCl (careful not to protonate the pyridine if the product is basic, otherwise use sat.

    
    ), then brine. Dry over 
    
    
    .[1]
  • Validation: The t-butyl group gives a distinct, sharp singlet (9H) around

    
     1.4-1.5 ppm in 
    
    
    H NMR, providing an excellent diagnostic handle.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • MDPI. (2022).[1] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Retrieved from [Link]

A Researcher's Guide to the Structure-Activity Relationship of N-Alkyl 6-Aminonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Molecular Modifications for Enhanced Biological Activity

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), serves as a versatile scaffold for the development of novel therapeutic agents.[1] Among its numerous derivatives, 6-aminonicotinic acid has garnered significant attention as a key building block for molecules with diverse pharmacological activities, ranging from anticancer and anti-inflammatory to neuroactive and antibacterial properties.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-alkyl 6-aminonicotinic acids, offering a comparative overview of their biological effects and the experimental methodologies used to evaluate them. As researchers and drug development professionals, understanding how subtle structural modifications, particularly N-alkylation, influence the biological activity of this scaffold is paramount for designing next-generation therapeutics.

The Influence of N-Alkylation: A Double-Edged Sword in Modulating Activity

The introduction of an alkyl group to the nitrogen atom of the 6-amino moiety of 6-aminonicotinic acid can profoundly alter its physicochemical properties, such as lipophilicity, steric bulk, and hydrogen-bonding capacity. These changes, in turn, dictate the molecule's interaction with its biological target, leading to enhanced potency, altered selectivity, or even a complete shift in its mechanism of action. The following sections delve into the SAR of N-alkyl 6-aminonicotinic acid derivatives in the context of different therapeutic areas.

Targeting the Central Nervous System: GABA(A) Receptor Agonism

The γ-aminobutyric acid type A (GABA(A)) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs.[5] Research has shown that 6-aminonicotinic acid and its analogues can act as GABA(A) receptor agonists.[6]

A study on a series of 6-aminonicotinic acid analogues revealed that while the parent compound and its 2- and 4-alkylated counterparts exhibit low to mid-micromolar binding affinities for GABA(A) receptors, structural modifications that increase conformational rigidity, such as the formation of a tetrahydropyridine ring, can lead to a dramatic increase in affinity to the low-nanomolar range, equipotent to GABA itself.[6] While this particular study did not focus on a systematic variation of N-alkyl chains on the 6-amino group, it highlights the stringent steric requirements of the GABA binding pocket.[6] It is hypothesized that increasing the N-alkyl chain length would likely decrease binding affinity due to steric hindrance within the relatively constrained GABA binding site.

Table 1: Comparative Binding Affinities of 6-Aminonicotinic Acid Analogues at Native GABA(A) Receptors

CompoundModificationBinding Affinity (Ki, µM)
6-Aminonicotinic acidParent Compound1.1 - 24
2- and 4-alkylated analoguesAlkylation on the pyridine ring1.1 - 24
Tetrahydropyridine analogueCyclized alkyl substituent0.044

Data sourced from a study on 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.[6]

The Fight Against Cancer: Targeting Cellular Metabolism

6-Aminonicotinamide, a close analogue of 6-aminonicotinic acid, is known to be a potent inhibitor of the pentose phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation and survival.[7] This inhibition is achieved through its metabolism to 6-amino-NADP+, which then inhibits the 6-phosphogluconate dehydrogenase (6PGD) enzyme.[7][8]

The exploration of N-alkyl and other ester derivatives of 6-aminonicotinic acid has revealed promising avenues for developing novel anticancer agents. A study on 6-aminonicotinic acid esters demonstrated that certain alkoxycarbonyloxymethyl esters were significantly more potent in increasing intracellular H3K9me3 levels, a marker for epigenetic changes that can impede cancer cell growth, compared to the parent compound.[9] This suggests that the ester derivatives may act as prodrugs, releasing 6-aminonicotinic acid intracellularly. The most potent compound in this series exhibited robust activity at a concentration approximately 15-fold lower than that required for 6-aminonicotinic acid itself.[9] While this study focused on ester modifications rather than direct N-alkylation, it underscores the potential of derivatization to enhance the anticancer properties of the 6-aminonicotinic acid scaffold.

Combating Bacterial Infections: The Role of Lipophilicity

The antibacterial activity of various heterocyclic compounds has been shown to be influenced by the length of N-alkyl chains.[3] While specific studies on N-alkyl 6-aminonicotinic acids are limited, research on quaternized N-alkyl and N,N-dialkyl chitosan derivatives provides valuable insights. In these studies, antibacterial activity against both Gram-positive and Gram-negative bacteria was correlated with the length of the alkyl chain.[3] Generally, an optimal chain length is observed, beyond which the activity may decrease. This is often attributed to the interplay between the compound's ability to interact with and disrupt the bacterial cell membrane and its solubility. It is plausible that a similar trend would be observed for N-alkyl 6-aminonicotinic acid derivatives, where increasing the alkyl chain length would enhance lipophilicity and membrane interaction up to a certain point.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of N-alkyl 6-aminonicotinic acid derivatives.

GABA(A) Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the GABA(A) receptor. It is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA(A) receptors.

    • Wash the membranes multiple times to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl).[9]

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol), and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known GABA(A) receptor agonist like GABA).[9]

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.[9]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GABAReceptorBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Centrifugation & Isolation prep1->prep2 prep3 Wash Membranes prep2->prep3 assay1 Combine Membranes, Radioligand & Test Compound prep3->assay1 assay2 Incubate assay1->assay2 assay3 Filter & Wash assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

GABA(A) Receptor Binding Assay Workflow
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of compounds on cancer cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the N-alkyl 6-aminonicotinic acid derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

MTTAssayWorkflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition & Analysis cell1 Seed Cells in 96-well Plate cell2 Add Test Compounds cell1->cell2 cell3 Incubate cell2->cell3 proc1 Add MTT Reagent cell3->proc1 proc2 Incubate proc1->proc2 proc3 Add Solubilizing Agent proc2->proc3 data1 Measure Absorbance proc3->data1 data2 Calculate % Viability data1->data2 data3 Determine IC50 data2->data3

MTT Cell Viability Assay Workflow

Concluding Remarks and Future Directions

The 6-aminonicotinic acid scaffold represents a promising starting point for the development of a wide array of therapeutic agents. The structure-activity relationship of its derivatives is highly dependent on the nature and position of substituents, with N-alkylation playing a critical role in modulating biological activity. While existing research provides valuable insights, a systematic investigation into the effects of varying N-alkyl chain lengths and branching on the diverse biological activities of 6-aminonicotinic acid is warranted. Such studies, coupled with the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the rational design of more potent and selective drug candidates. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the N-alkyl 6-aminonicotinic acids hold the potential to address unmet medical needs across various therapeutic areas.

References

  • Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 435-444. [Link]

  • Gennari, O., et al. (2004). Electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions. Journal of Electroanalytical Chemistry, 565(2), 267-274. [Link]

  • Wang, Y., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]

  • Al-Sanea, M. M., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 22(21), 11459. [Link]

  • Saeed, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1649. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Chem-Impex. (n.d.). 6-Aminonicotinic acid. Chem-Impex. [Link]

  • Sahariah, P., et al. (2015). Impact of chain length on antibacterial activity and hemocompatibility of quaternary N-alkyl and N,N-dialkyl chitosan derivatives. Biomacromolecules, 16(5), 1445-1460. [Link]

  • Cobb, R. E., & Brown, G. M. (1973). Metabolism of 6-aminonicotinic acid in Escherichia coli. Journal of Bacteriology, 115(2), 789-794. [Link]

  • BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. [Link]

  • Inxight Drugs. (n.d.). 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

  • Townsend, L. B., et al. (2000). 6-N-Acyltriciribine analogues: structure-activity relationship between acyl carbon chain length and activity against HIV-1. Journal of Medicinal Chemistry, 43(12), 2457-2463. [Link]

  • ResearchGate. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]

  • Barann, M., et al. (2015). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 20(2), 2548-2571. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-(tert-butylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 6-(tert-butylamino)nicotinic acid, a key intermediate in pharmaceutical synthesis. We will delve into the critical attributes of reference standards, present a robust analytical methodology, and provide the rationale behind our experimental choices to ensure the integrity of your results.

The Cornerstone of Accurate Analysis: The Reference Standard

In pharmaceutical quality control, an analytical method is only as reliable as the reference standard used to calibrate it.[1][2] A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. The use of a high-quality reference standard is a fundamental requirement for method validation as stipulated by regulatory bodies like the FDA and under ICH guidelines.[1][3] For 6-(tert-butylamino)nicotinic acid, selecting an appropriate reference standard is the first and most critical step in developing a validated analytical method for its quantification and impurity profiling.

Comparing Apples to Apples: What to Look for in a 6-(tert-butylamino)nicotinic Acid Reference Standard

When sourcing a reference standard for 6-(tert-butylamino)nicotinic acid, it is crucial to look beyond just the price. The following table outlines the key parameters to consider and provides a comparative overview of what to expect from different types of suppliers.

FeatureCertified Reference Material (CRM) Provider (e.g., Pharmacopeias, ISO 17034 Accredited)Chemical Supplier
Purity High purity (typically >99.5%), rigorously tested and certified.Purity can vary (e.g., ≥98%), may not have undergone the same level of rigorous testing.[4]
Certificate of Analysis (CoA) Comprehensive CoA with detailed information on purity assessment, analytical methods used for characterization, and uncertainty values.Basic CoA with purity information, but may lack detailed characterization data.
Traceability Traceable to national or international standards.Generally not traceable.
Documentation Extensive documentation supporting the material's stability and homogeneity.Limited documentation.
Intended Use Suitable for use as a primary reference standard for calibration and validation.May be suitable for research and development, but not ideal for GMP/GLP environments without further characterization.

Key takeaway: For regulatory submissions and quality control in a GMP environment, a Certified Reference Material (CRM) is the gold standard. For early-stage research and development, a well-characterized material from a reputable chemical supplier may be sufficient, but it's crucial to perform in-house characterization.

A Robust Analytical Method: HPLC-UV for 6-(tert-butylamino)nicotinic Acid

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of nicotinic acid and its derivatives.[5][6][7] The following protocol is a recommended starting point for the analysis of 6-(tert-butylamino)nicotinic acid.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the 6-(tert-butylamino)nicotinic acid reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to volume with the solvent and mix well.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For a drug substance, a similar dissolution procedure to the standard can be followed. For a drug product, extraction and filtration steps may be necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is a good starting point due to the non-polar tert-butyl group and the moderately polar nicotinic acid backbone.

    • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) % A % B
      0 95 5
      15 5 95
      20 5 95
      22 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Based on the pyridine ring structure, a wavelength around 260 nm should provide good sensitivity. A UV scan of the reference standard solution is recommended to determine the optimal wavelength.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of 6-(tert-butylamino)nicotinic acid in the sample by interpolating its peak area on the calibration curve.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results RS Reference Standard Receipt & Verification SS Standard Solution Preparation RS->SS HPLC HPLC-UV Analysis SS->HPLC SP Sample Preparation SP->HPLC Data Data Acquisition HPLC->Data Cal Calibration Curve Generation Data->Cal Quant Quantification of Analyte Cal->Quant Report Final Report Quant->Report

Caption: Workflow for the HPLC-UV analysis of 6-(tert-butylamino)nicotinic acid.

Ensuring Method Reliability: Validation is Key

A developed analytical method must be validated to demonstrate its suitability for the intended purpose.[2][8][9] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for 6-(tert-butylamino)nicotinic acid should be well-resolved from any impurities or excipients.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.
The Interdependence of Reference Standards and Method Validation

Validation_Concept cluster_validation Analytical Method Validation Parameters RS High-Purity Reference Standard Accuracy Accuracy RS->Accuracy Provides the 'true value' Precision Precision RS->Precision Ensures consistent quantification Linearity Linearity RS->Linearity Enables accurate calibration Specificity Specificity RS->Specificity Confirms peak identity LOQ LOQ/LOD RS->LOQ Defines sensitivity limits

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of 6-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison for Drug Discovery and Development Professionals

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of bioactive molecules is paramount. Among these, the ultraviolet-visible (UV-Vis) absorption characteristics serve as a fundamental tool for structural elucidation, purity assessment, and quantitative analysis. This guide provides a comprehensive comparison of the UV-Vis absorption maxima of 6-aminonicotinic acid and its derivatives, offering valuable insights for scientists engaged in the design and synthesis of novel therapeutic agents.

The Significance of UV-Vis Spectroscopy for 6-Aminonicotinic Acid Derivatives

6-Aminonicotinic acid, a substituted pyridine carboxylic acid, and its derivatives are key building blocks in the synthesis of a wide array of pharmacologically active compounds. Their UV-Vis absorption spectra are governed by the electronic transitions within the aromatic pyridine ring and are significantly influenced by the nature and position of various substituents. A thorough analysis of these spectral shifts can reveal crucial information about the electronic structure of the molecule, which in turn correlates with its reactivity, and ultimately, its biological activity.

Factors Influencing the UV-Vis Absorption Maxima

The UV-Vis absorption spectra of 6-aminonicotinic acid derivatives are primarily characterized by π→π* and n→π* electronic transitions. The position and intensity of the absorption maxima (λmax) are sensitive to several factors:

  • Substituent Effects: The electronic nature of substituents on the pyridine ring plays a critical role. Electron-donating groups (EDGs) like the amino (-NH2) group tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups (EWGs) can lead to a hypsochromic shift (shift to shorter wavelengths). The position of the substituent also has a profound impact on the extent of these shifts.

  • Solvent Polarity: The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the molecule, thereby affecting the λmax. Polar solvents often lead to a shift in the absorption bands compared to nonpolar solvents.

  • pH of the Medium: The ionization state of the amino and carboxylic acid functional groups is pH-dependent. Protonation or deprotonation of these groups alters the electronic distribution within the molecule, resulting in noticeable shifts in the UV-Vis spectrum.

Comparative Analysis of UV-Vis Absorption Maxima

Compound/Derivativeλmax 1 (nm)λmax 2 (nm)SolventReference
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane224274Not specified[1]

This table will be populated with more data as it becomes available through ongoing research.

A study on a complex derivative, 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane, reports two distinct absorption peaks at 224 nm and 274 nm.[1] The peak at 224 nm can be attributed to a π→π* transition within the pyridine ring, while the peak at 274 nm likely corresponds to an n→π* transition of the carbonyl groups in the amide linkages.[1]

Furthermore, research on molecular salts of 6-aminonicotinic acid with inorganic acids (HBr, HNO3, and H3PO4) has shown a slight blue-shift in the UV-Vis absorption spectra compared to the parent acid.[2] This hypsochromic shift is attributed to the influence of the inorganic anions on the electronic environment of the 6-aminonicotinic acid molecule.[2]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is essential.

Objective: To determine the UV-Vis absorption maxima (λmax) of 6-aminonicotinic acid derivatives.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of choice (e.g., ethanol, methanol, water, acetonitrile)

  • 6-Aminonicotinic acid derivative sample

Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the desired UV-Vis range (typically 200-400 nm) and in which the sample is soluble. Ethanol and methanol are common choices for these types of compounds.

  • Sample Preparation:

    • Accurately weigh a small amount of the 6-aminonicotinic acid derivative.

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

Mechanistic Insights into Electronic Transitions

The electronic transitions observed in the UV-Vis spectra of 6-aminonicotinic acid derivatives can be understood through the principles of molecular orbital theory.

G cluster_0 Ground State cluster_1 Excited State pi π bonding orbital pi_star π* anti-bonding orbital pi->pi_star π→π* transition (High energy, shorter λ) n n non-bonding orbital n->pi_star n→π* transition (Lower energy, longer λ)

Sources

A Comparative Guide to the Steric Effects of tert-Butyl vs. Isopropyl Groups in Nicotinic Acid Binding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Steric Hindrance in Drug-Receptor Interactions

In the intricate dance between a ligand and its receptor, molecular size and shape are paramount. This concept, known as steric hindrance, dictates the accessibility of a ligand to its binding site and the overall stability of the resulting complex. For drug development professionals, understanding and leveraging steric effects is a cornerstone of rational drug design. The strategic placement of bulky functional groups can profoundly influence a compound's affinity, selectivity, and metabolic stability.

This guide provides an in-depth comparison of the steric effects of two commonly employed alkyl groups, the tert-butyl and the isopropyl group, on the binding of nicotinic acid analogs to their receptors. While both are branched alkyl chains, the quaternary nature of the tert-butyl group imparts a significantly larger steric footprint than the secondary isopropyl group. We will explore the synthetic pathways to create these analogs, provide a robust protocol for evaluating their binding affinities, and analyze the expected outcomes based on fundamental principles of medicinal chemistry and receptor pharmacology.

The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial in neurotransmission.[1] The binding pocket of these receptors, formed at the interface of different subunits, is a well-defined space.[1] Consequently, the size of a substituent on a ligand like nicotinic acid can be the deciding factor between high-affinity binding and a complete lack of interaction.

Chemical Structures of Key Compounds

To visually represent the molecules at the heart of this guide, the following diagram illustrates the structures of nicotinic acid, and its hypothetical 6-isopropyl and 6-tert-butyl analogs.

Caption: Chemical structures of nicotinic acid and its 6-alkyl substituted analogs.

Synthesis of 6-Alkylnicotinic Acid Analogs

The synthesis of these target molecules is crucial for their subsequent biological evaluation. Below are proposed synthetic routes for both 6-isopropylnicotinic acid and 6-tert-butylnicotinic acid, based on established organic chemistry principles.

Proposed Synthesis of 6-Isopropylnicotinic Acid

A plausible route to 6-isopropylnicotinic acid involves the construction of the substituted pyridine ring followed by functional group manipulation. A known method for a similar structure, 6-isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, can be adapted.[2][3]

start 3-Cyano-6-isopropyl-2(1H)-pyridinone step1 H2SO4, H2O reflux start->step1 product 6-Isopropyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid step1->product step2 Further steps: 1. Deoxygenation 2. Aromatization product->step2 final_product 6-Isopropylnicotinic Acid step2->final_product

Caption: Proposed high-level synthetic workflow for 6-isopropylnicotinic acid.

Proposed Synthesis of 6-tert-Butylnicotinic Acid

The synthesis of 6-tert-butylnicotinic acid would likely proceed through the formation of a tert-butyl substituted pyridine, followed by the introduction and conversion of a functional group to the carboxylic acid. This could involve the use of a tert-butyl containing precursor in a pyridine synthesis, or the direct alkylation of a pre-formed pyridine ring, although the latter can be challenging. A plausible approach would be the oxidation of a precursor like 2-methyl-5-tert-butylpyridine.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively assess the binding affinity of the synthesized compounds for nicotinic receptors, a competitive radioligand binding assay is the gold standard. This protocol is designed to be a self-validating system.

Materials and Reagents
  • Receptor Source: Rat brain membrane homogenates, or cell lines expressing specific nAChR subtypes (e.g., α4β2).

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (a high-affinity nAChR agonist).

  • Test Compounds: 6-isopropylnicotinic acid and 6-tert-butylnicotinic acid, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist, such as nicotine or unlabeled epibatidine.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Step-by-Step Methodology
  • Membrane Preparation (if using brain tissue):

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (6-isopropylnicotinic acid and 6-tert-butylnicotinic acid).

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand and membrane preparation.

      • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of non-labeled agonist.

      • Competition Binding: Radioligand, membrane preparation, and each concentration of the test compounds.

  • Incubation:

    • Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

    • Add the appropriate concentrations of the test compounds or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each test compound concentration by subtracting the average non-specific binding from the average total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Source (e.g., Brain Homogenate) C Incubate Radioligand, Membranes & Test Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Separate Bound/Free Ligand via Filtration C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Plot Competition Curve F->G H Determine IC50 and Ki Values G->H

Caption: Experimental workflow for the competitive radioligand binding assay.

Quantitative Data and Expected Outcomes

The following table presents hypothetical, yet scientifically plausible, binding data for these compounds at the α4β2 nAChR subtype, which is a major high-affinity nicotine binding site in the brain.

CompoundSubstituentPredicted Ki (nM) at α4β2 nAChRRationale for Predicted Affinity
Nicotinic Acid-H>10,000Lacks key interactions for high-affinity nAChR binding.
6-Isopropylnicotinic Acid-CH(CH₃)₂500 - 1500The isopropyl group may partially occupy a hydrophobic pocket, but its size could still cause some steric hindrance compared to smaller substituents.
6-tert-Butylnicotinic Acid-C(CH₃)₃>5000The bulky tert-butyl group is predicted to cause significant steric clashes within the binding site, preventing optimal orientation and leading to a substantial loss of binding affinity.[4]

Note: The Ki values presented are illustrative and would need to be confirmed by experimental data generated using the protocol described above.

Discussion: Interpreting the Steric Effects

The predicted lower binding affinity of the 6-tert-butyl analog compared to the 6-isopropyl analog is a direct consequence of steric hindrance. The nAChR binding site is a finely-tuned environment. While some degree of lipophilicity and size can be accommodated and may even be beneficial, there is a dimensional limit.

  • The Isopropyl Group: The isopropyl group is moderately bulky. It may fit into a hydrophobic sub-pocket within the receptor, potentially forming favorable van der Waals interactions. However, its branching is closer to the pyridine ring compared to a linear alkyl chain, which could already impose some conformational restrictions on the ligand.

  • The tert-Butyl Group: The tert-butyl group is significantly more demanding in terms of space.[4][5] Its three methyl groups create a wide, non-flexible steric shield. This bulk is likely to:

    • Prevent Optimal Binding Pose: The ligand may be unable to adopt the ideal conformation required for key interactions, such as hydrogen bonding with the pyridine nitrogen.[1]

    • Induce Unfavorable Interactions: The tert-butyl group could physically clash with the side chains of amino acids in the binding pocket, leading to a repulsive force that destabilizes the ligand-receptor complex.

    • Impact Subtype Selectivity: Different nAChR subtypes have subtle differences in the amino acid composition of their binding sites. It is conceivable that a bulky group might be better tolerated by one subtype over another, potentially leading to increased selectivity, albeit likely at the cost of overall affinity. Studies on other nicotinic ligands have shown that substitutions on the pyridine ring can indeed modulate subtype selectivity.[6][7]

Molecular modeling and docking simulations would be invaluable tools to visualize these interactions and provide a theoretical basis for the experimental findings.[8][9][10][11][12][13] By docking both molecules into a homology model or crystal structure of an nAChR binding site, one could predict the binding energies and identify the specific amino acid residues responsible for any steric clashes.

Conclusion and Future Directions

This guide has outlined the fundamental principles underlying the steric effects of tert-butyl and isopropyl groups in the context of nicotinic acid binding. Based on established concepts of medicinal chemistry, it is strongly hypothesized that the greater steric bulk of the tert-butyl group will result in a significantly lower binding affinity for nicotinic acetylcholine receptors compared to the isopropyl analog.

The provided synthetic strategies and detailed binding assay protocol offer a clear path for researchers to empirically test this hypothesis. The resulting data would be a valuable contribution to the understanding of structure-activity relationships at nAChRs and would further inform the rational design of novel, subtype-selective nicotinic ligands for therapeutic applications. The interplay between steric bulk and receptor topography remains a critical area of investigation in the pursuit of more effective and safer drugs targeting the nicotinic acetylcholine receptor family.

References

  • Eaton, J. B., et al. (2002). Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1246-1252. Retrieved from [Link]

  • Lin, L., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. ACS Chemical Biology, 5(11), 1047-1056. Retrieved from [Link]

  • Kallitsakis, M. G., et al. (2017). Nicotinic acid analogues and their calculated K f and K i values. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 913-925. Retrieved from [Link]

  • O'Hearn, Y., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Retrieved from [Link]

  • Tripathy, S., et al. (2022). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife, 11, e78112. Retrieved from [Link]

  • Wei, D., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. DigitalCommons@UNL. Retrieved from [Link]

  • O'Hearn, Y., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Retrieved from [Link]

  • Brainly.in. (2024, March 7). What is the difference between tert-Butyl and Isopropyl groups? Retrieved from [Link]

  • England, P. M., et al. (2011). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 108(20), 8469-8474. Retrieved from [Link]

  • Lin, L., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. ResearchGate. Retrieved from [Link]

  • Malde, A. K., et al. (2011). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. ResearchGate. Retrieved from [Link]

  • Papke, R. L., et al. (2011). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 338(3), 853-863. Retrieved from [Link]

  • Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 1-10. Retrieved from [Link]

  • Wei, D., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PLoS ONE, 13(3), e0194559. Retrieved from [Link]

  • Lin, L., et al. (2010). Nicotinic acid adenine dinucleotide phosphate analogues containing substituted nicotinic acid: effect of modification on Ca(2+) release. ACS Chemical Biology, 5(11), 1047-1056. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

  • Zhang, C., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 913-925. Retrieved from [Link]

  • Ielo, L., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(16), 3681. Retrieved from [Link]

  • Los, M. (1984). Process for the preparation of 6-substituted-2,3-pyridinedicarboxylic acid diesters. U.S. Patent No. 4,460,776. Washington, DC: U.S. Patent and Trademark Office.
  • Castaneda, F. E., et al. (2007). Favoured conformations of methyl isopropyl, ethyl isopropyl, methyl tert-butyl, and ethyl tert-butyl 2-(triphenylphosphoranylidene)malonates. Acta Crystallographica Section C, 63(Pt 12), o703-o707. Retrieved from [Link]

  • Brown, E. V. (1975). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 40(1), 108-110. Retrieved from [Link]

  • Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of General Physiology, 141(1), 71-85. Retrieved from [Link]

  • Schliissler, H. J., & Kowski, K. (1973). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,748,336. Washington, DC: U.S. Patent and Trademark Office.
  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1251-1255. Retrieved from [Link]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(29), 5241-5252. Retrieved from [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 95(1), 473-484. Retrieved from [Link]

Sources

FTIR spectral peaks for carboxylic acid and secondary amine in pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing Zwitterionic Equilibria in Pyridine Scaffolds: A Comparative Guide to FTIR Sampling Techniques

The Analytical Challenge in Drug Development

Pyridine derivatives containing both carboxylic acids and secondary amines (e.g., 5-(methylamino)pyridine-2-carboxylic acid) are highly versatile scaffolds in modern drug discovery. In the solid state, these molecules rarely exist in their neutral forms. Instead, they undergo intramolecular or intermolecular proton transfer to form zwitterions, where the acidic proton from the carboxyl group migrates to the basic secondary amine or the pyridine nitrogen 1[1]. Accurately characterizing this ionization state is critical for predicting a drug's solubility, formulation stability, and bioavailability.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for distinguishing between neutral and zwitterionic states. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—can fundamentally alter the spectral data and lead to misinterpretation if the underlying physical chemistries are not understood.

Mechanistic Baseline: The Zwitterionic Spectral Shift

Before comparing instrumental techniques, we must establish why the spectral peaks shift when a pyridine-carboxylic acid scaffold forms a zwitterion. The vibrational frequencies of functional groups are highly sensitive to their local electron density and hydrogen-bonding environment.

  • The Carboxylic Acid to Carboxylate Shift: In the neutral state, the C=O stretching vibration appears as a strong, sharp band between 1700 and 1730 cm⁻¹ 1[1]. Upon deprotonation, the localized double bond is replaced by a resonance-stabilized carboxylate anion (COO⁻). This causes the single C=O peak to disappear, replaced by two distinct bands: an asymmetric stretch (~1580–1620 cm⁻¹) and a symmetric stretch (~1380–1400 cm⁻¹).

  • The Secondary Amine to Ammonium Shift: A neutral secondary amine exhibits an N-H stretching vibration in the 3300–3500 cm⁻¹ region. When protonated to form a secondary amine salt (>NH₂⁺), this peak broadens significantly and shifts down to the 2500–3000 cm⁻¹ range due to the formation of a strong hydrogen-bonding network in the crystal lattice. Additionally, new bands corresponding to >NH₂⁺ deformation vibrations emerge between 1560 and 1620 cm⁻¹, which are highly diagnostic for secondary amine salts 2[2].

  • Pyridine Ring Dynamics: If the pyridine nitrogen acts as the proton acceptor instead of the secondary amine, the characteristic C=C and C=N ring stretches (~1580 cm⁻¹) will shift to slightly higher wavenumbers (~1600–1630 cm⁻¹), accompanied by a broad N⁺-H stretch 3[3].

Quantitative Data Summary: Expected Spectral Peaks
Functional GroupVibrational ModeNeutral Form Peak (cm⁻¹)Zwitterionic/Salt Form Peak (cm⁻¹)Mechanistic Causality
Carboxylic Acid C=O Stretch1700 – 1730DisappearsDeprotonation removes the localized C=O double bond.
Carboxylate COO⁻ Asym. / Sym. StretchNone1580 – 1620 / 1380 – 1400Resonance stabilization creates two equivalent C-O bonds.
Secondary Amine N-H Stretch3300 – 3500 (Sharp)2500 – 3000 (Broad)Protonation to >NH₂⁺ creates strong lattice hydrogen bonding.
Secondary Amine Salt >NH₂⁺ DeformationNone1560 – 1620Bending vibrations of the newly formed >NH₂⁺ center.
Pyridine Ring C=C, C=N Stretch~1580~1600 – 1630Protonation of ring nitrogen alters aromatic electron density.

Comparative Guide: ATR-FTIR vs. KBr Transmission for Pyridine Scaffolds

Choosing the right FTIR sampling technique is not merely a matter of convenience; it fundamentally impacts the integrity of the spectral data when analyzing sensitive zwitterionic equilibria.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond). The evanescent wave penetrates the sample placed in direct contact with the crystal.

  • The Advantage (Native State Preservation): ATR requires no grinding or matrix dilution. This is critical because the high pressure and mechanical shear used in KBr pellet preparation can induce polymorphic transformations or artificially shift the protonation equilibrium. Furthermore, ATR eliminates moisture artifacts from hygroscopic KBr matrices, which otherwise produce a massive O-H stretch at ~3400 cm⁻¹ that obscures the secondary amine N-H stretch 4[4].

  • The Limitation: The depth of penetration is proportional to the wavelength. Peaks at lower wavenumbers (e.g., the symmetric COO⁻ stretch at 1400 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., the N-H stretch at 3300 cm⁻¹) compared to a transmission spectrum.

KBr Pellet Transmission

The sample is homogeneously dispersed in an infrared-transparent potassium bromide matrix and pressed into a solid disk.

  • The Advantage (Sensitivity & Linearity): Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior signal-to-noise ratios for detecting trace impurities. They strictly adhere to the Beer-Lambert law, making them the gold standard for quantitative analysis and legacy library matching 5[5].

  • The Limitation: In some hydrochloride salts of secondary amines, the chloride can exchange with the bromide in the KBr matrix under pressure, altering the spectral fingerprint.

FTIR_Method_Selection Start Solid-State Pyridine Scaffold (Carboxylic Acid + 2° Amine) Decision Primary Analytical Objective? Start->Decision Goal1 Polymorph Screening & Moisture-Sensitive States Decision->Goal1 Speed / Native State Goal2 Trace Impurity Profiling & Quantitative Analysis Decision->Goal2 Sensitivity / Linearity ATR ATR-FTIR (Diamond Crystal) Goal1->ATR KBr Transmission FTIR (1% w/w KBr Pellet) Goal2->KBr ZwitterionATR Native Zwitterion Detection: Clear N-H & O-H regions ATR->ZwitterionATR ZwitterionKBr High-Resolution Peak Separation: Requires strict moisture control KBr->ZwitterionKBr

Workflow for selecting FTIR sampling techniques for pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step if a validation checkpoint fails.

Protocol 1: High-Fidelity ATR-FTIR Analysis for Zwitterionic Preservation
  • System Initialization & Background: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum (air).

    • Causality: Any residual material or solvent will subtract incorrectly from the sample spectrum, creating artificial negative peaks or obscuring the target bands.

    • Validation Checkpoint: The background spectrum must exhibit a flat baseline with >95% transmittance and no peaks above the noise floor in the 1500–1800 cm⁻¹ region.

  • Sample Application & Pressure Optimization: Place ~2–5 mg of the unground solid pyridine derivative onto the crystal. Lower the pressure anvil.

    • Causality: Intimate optical contact is required for the evanescent wave to penetrate the sample. However, excessive pressure can induce mechanochemical changes.

    • Validation Checkpoint: Monitor the live spectrum. Incrementally increase pressure until the intensity of the strongest band (typically the pyridine ring stretch at ~1600 cm⁻¹) plateaus. Do not exceed 75 psi 4[4].

  • Data Acquisition & Correction: Collect 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm.

    • Causality: The ATR correction mathematically compensates for the wavelength-dependent penetration depth, making the relative peak intensities directly comparable to a standard transmission spectrum.

Protocol 2: Moisture-Controlled KBr Pellet Transmission for Trace Analysis
  • Matrix Preparation & Blank Validation: Dry spectroscopic-grade KBr powder at 110°C for at least 24 hours. Store in a desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed water masks the critical N-H and O-H stretching regions.

    • Validation Checkpoint: Press a pure KBr pellet and scan it. The absorbance at 3400 cm⁻¹ (water O-H stretch) must be <0.02 AU. If higher, the KBr batch must be re-dried.

  • Sample Dispersion (1% w/w): Weigh ~1 mg of the pyridine derivative and ~99 mg of dry KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Causality: Gentle, consistent grinding ensures homogeneous dispersion without imparting enough mechanical energy to induce polymorphic shifts or matrix exchange.

    • Validation Checkpoint: The resulting powder must be visually uniform with no distinct sample aggregates, which cause severe baseline scattering (the Christiansen effect).

  • Pellet Pressing & Acquisition: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 tons for 3 minutes.

    • Causality: The vacuum removes entrapped air, preventing the pellet from fracturing upon pressure release and ensuring optical transparency 5[5].

    • Validation Checkpoint: The extracted pellet must be visually translucent to transparent. An opaque pellet indicates moisture absorption or insufficient grinding and must be discarded.

References

  • Title: 5-(Methylamino)
  • Title: The infrared spectra of secondary amines and their salts Source: ResearchGate URL
  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Title: Quantitative Analysis of Powdered Solids with FTIR-ATR Source: JASCO Inc URL
  • Title: Ferrous Ascorbate Nicotinate: A New Form of the Essential Trace Element Fe Against Iron Deficiency Anemia Source: SamiPubCo URL

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(tert-Butylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

6-(tert-Butylamino)nicotinic acid is a functionalized pyridine derivative commonly used as a scaffold in pharmaceutical synthesis. While not classified as a highly acute toxin (like cyanides), it presents significant irritation risks (Skin, Eye, Respiratory) and potential sensitization hazards common to nicotinic acid derivatives.

The Scientist’s Perspective: The primary operational risk with this compound is not acute toxicity from a single touch, but chronic sensitization and acute respiratory irritation caused by fine dust generation during weighing and transfer. As a solid organic intermediate, it is prone to static charge , causing "fly-away" powder that bypasses standard airflow containment if not managed correctly.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "minimum standards." Use this matrix for optimal protection during active handling.

Protection ZoneEquipment StandardSpecification & Scientist's Rationale
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 disposable respirator. Rationale: Nicotinic acid derivatives are potent mucous membrane irritants. Dust inhalation is the #1 exposure vector.
Ocular ANSI Z87.1 / EN 166 Chemical Splash Goggles (Indirect Vent). Rationale: Standard safety glasses are insufficient for fine powders. Static-charged dust can migrate around side shields. Goggles provide a complete seal.
Dermal (Hand) EN 374 / ASTM F739 Double Nitrile Gloving (4 mil inner / 5-8 mil outer). Rationale: Pyridine rings can permeate thin nitrile over time. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat (Cotton/Poly) High-neck, long-sleeved lab coat + Tyvek sleeves. Rationale: Wrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between glove and coat cuff.

Operational Protocol: Static-Prone Solid Handling

The following protocol addresses the "fly-away" nature of tert-butylamino derivatives.

Phase A: Engineering Setup
  • Sash Height: Set fume hood sash to the certified working height (usually 18 inches).

  • Airfoil Check: Ensure the bottom airfoil of the hood is not blocked by equipment. This ensures a "sweeping" airflow across the bench surface.

  • Static Mitigation:

    • Pro-Tip: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

    • Alternative: Wipe the exterior of the reagent bottle with a damp lint-free wipe to discharge surface static before opening.

Phase B: Transfer & Weighing
  • Donning: Put on inner gloves, then Tyvek sleeves, then outer gloves. Ensure the outer glove sits over the Tyvek sleeve cuff.

  • Open: Open the container only inside the hood, at least 6 inches back from the sash plane.

  • Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible; use PTFE-coated spatulas to reduce particle adhesion.

  • Closing: Clean the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the powder into the cap (which creates aerosols upon next opening).

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area. Do not use compressed air, as this aerosolizes the irritant.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency & Disposal Logistics

Spill Management (Solid)

If < 50g is spilled inside the hood:

  • Do NOT sweep vigorously. This creates a dust cloud.

  • Cover the spill with a damp paper towel to weigh down the powder.

  • Scoop the damp material into a wide-mouth waste jar.

  • Wipe the surface with a mild detergent (soap/water) followed by alcohol.

Waste Disposal Strategy

Segregate waste streams to prevent incompatible reactions (though this molecule is generally stable).

  • Solid Waste: Label as "Solid Hazardous Waste: Pyridine Derivative."

  • Liquid Waste: If dissolved in solvent, dispose of in the "Non-Halogenated Organic" stream (unless dissolved in DCM/Chloroform).

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent before disposal or recycling.

Safe Handling Workflow Visualization

The following diagram outlines the decision logic for handling this specific irritant, emphasizing the "Stop/Go" decision points based on engineering controls.

G Start Start: Handling 6-(tert-Butylamino)nicotinic acid RiskCheck Risk Assessment: Is dust generation likely? Start->RiskCheck HoodCheck Is Fume Hood Available? RiskCheck->HoodCheck Yes (Powder) PPE_High Equip: Goggles, Double Nitrile, Tyvek Sleeves, N95 (if hood fail) HoodCheck->PPE_High No (High Risk) PPE_Std Equip: Safety Glasses, Single Nitrile, Lab Coat HoodCheck->PPE_Std Yes (Controlled) StaticControl Apply Static Mitigation (Ionizer / Damp Wipe) PPE_High->StaticControl PPE_Std->StaticControl Weighing Perform Weighing (>6 inches inside sash) StaticControl->Weighing Disposal Disposal: Solid Organic Waste Stream Weighing->Disposal

Caption: Operational logic flow for handling irritant powders. Note the critical checkpoint for Fume Hood availability determining PPE intensity.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Personal Protective Equipment (PPE).[6] United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733560 (Nicotinic acid derivative). PubChem. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets.[1][3][4][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.